(-)-Dihydrocarvyl acetate
Beschreibung
See also: Dihydrocarvyl acetate, (+-)- (related).
Structure
3D Structure
Eigenschaften
CAS-Nummer |
57287-13-5 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
[(1R,2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h9,11-12H,1,5-7H2,2-4H3/t9-,11-,12-/m1/s1 |
InChI-Schlüssel |
TUSIZTVSUSBSQI-YUSALJHKSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H](C[C@H]1OC(=O)C)C(=C)C |
Kanonische SMILES |
CC1CCC(CC1OC(=O)C)C(=C)C |
Dichte |
0.943-0.954 |
Physikalische Beschreibung |
colourless to pale yellow liquid |
Löslichkeit |
slightly soluble in water; soluble in alcohol |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Biosynthesis of (-)-Dihydrocarvyl Acetate in Mentha Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of (-)-dihydrocarvyl acetate (B1210297), a significant monoterpenoid found in various Mentha species. While the complete enzymatic cascade has not been fully elucidated, this document synthesizes current knowledge on the well-established upstream pathway of its precursors and proposes a scientifically grounded pathway for its formation, drawing parallels with known enzymatic reactions in Mentha monoterpene metabolism. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.
Introduction to Monoterpenoid Biosynthesis in Mentha
The genus Mentha is renowned for its production of a diverse array of monoterpenes, which are the primary constituents of their essential oils. In spearmint (Mentha spicata), the characteristic flavor and aroma are attributed to the high accumulation of (-)-carvone (B1668593).[1] The biosynthesis of these C10 isoprenoids is a multi-step enzymatic process that begins with precursors from primary metabolism and proceeds through a series of specialized enzymatic reactions.[1] Understanding the intricacies of these pathways is crucial for developing strategies to improve yield and for the potential biotechnological production of valuable monoterpenoids.
The Proposed Biosynthetic Pathway of (-)-Dihydrocarvyl Acetate
The biosynthesis of this compound is believed to follow the general monoterpene pathway, originating from geranyl diphosphate (B83284) (GPP). The pathway to its likely precursor, (-)-carvone, is well-documented. The subsequent steps to this compound are proposed based on the detection of intermediates in Mentha species and the known activities of reductase and acetyltransferase enzymes in mint.
The proposed pathway is as follows:
Geranyl Diphosphate → (-)-Limonene (B1674923) → (-)-trans-Carveol (B1215196) → (-)-Carvone → (-)-Dihydrocarvone → (-)-Dihydrocarveol (B1197605) → this compound
The initial, well-characterized steps are catalyzed by:
-
(-)-Limonene Synthase (LS): Cyclizes geranyl diphosphate to form (-)-limonene.
-
(-)-Limonene-6-hydroxylase (L6OH): A cytochrome P450 monooxygenase that hydroxylates (-)-limonene to (-)-trans-carveol.[2]
-
(-)-trans-Carveol Dehydrogenase (CD): Oxidizes (-)-trans-carveol to (-)-carvone.[2][3]
The subsequent, putative steps are:
-
(-)-Carvone Reductase (putative): Reduces the C1=C6 double bond of (-)-carvone to yield (-)-dihydrocarvone. While this specific enzyme has not been isolated, the conversion is known to occur.[4]
-
(-)-Dihydrocarvone Reductase/Dehydrogenase (putative): Reduces the C2 carbonyl group of (-)-dihydrocarvone to a hydroxyl group, forming (-)-dihydrocarveol. Reductases capable of acting on cyclic monoterpene ketones are well-documented in Mentha.[4][5]
-
(-)-Dihydrocarveol Acetyltransferase (putative): Catalyzes the acetylation of the hydroxyl group of (-)-dihydrocarveol using acetyl-CoA as the acetyl donor to produce this compound. Alcohol acetyltransferases are known to be active in Mentha species.[6]
Quantitative Data
Quantitative analysis of the essential oil composition of Mentha species provides insights into the relative abundance of this compound and its precursors. The kinetic properties of the enzymes in the well-established part of the pathway have also been characterized.
Table 1: Relative Abundance of Key Metabolites in the Essential Oil of select Mentha Species
| Compound | Mentha spicata (%) | Mentha arvensis (%) | Reference(s) |
| (-)-Carvone | 55.03 - 77.5 | 59.58 | [7][8] |
| (-)-Limonene | 6.9 - 31.14 | 31.14 | [7] |
| (-)-Dihydrocarveol | 17.94 | Not Reported | [7] |
| This compound | 7.69 | Not Reported | [7] |
| trans-Dihydrocarvone | Not Reported | 2.32 | [7] |
Table 2: Kinetic Properties of Characterized Enzymes in Related Monoterpene Pathways in Mentha
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Reference(s) |
| Menthone:(-)-(3R)-menthol reductase | (-)-Menthone | 3.0 | 0.6 | Neutral | [4][5] |
| Menthone:(-)-(3R)-menthol reductase | (+)-Isomenthone | 41 | - | Neutral | [4][5] |
| Menthone:(+)-(3S)-neomenthol reductase | (-)-Menthone | 674 | 0.06 | 9.3 | [4][5] |
| Menthone:(+)-(3S)-neomenthol reductase | (+)-Isomenthone | > 1000 | - | 9.3 | [4][5] |
Experimental Protocols
This section provides detailed methodologies for the extraction and analysis of this compound and for assaying the activity of the enzymes in its proposed biosynthetic pathway.
Extraction and GC-MS Analysis of Essential Oils from Mentha
This protocol is adapted from established methods for the analysis of terpenoids in plant tissues.[9][10][11][12]
Objective: To extract and quantify this compound and related monoterpenoids from Mentha leaves.
Materials:
-
Fresh or dried Mentha leaves
-
Liquid nitrogen
-
Mortar and pestle
-
Hexane (B92381) (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with a suitable capillary column (e.g., DB-5 or equivalent)
-
Autosampler vials
Procedure:
-
Sample Preparation: Freeze fresh Mentha leaves in liquid nitrogen and grind to a fine powder using a mortar and pestle. For dried leaves, grind directly.
-
Extraction: Suspend a known weight of the powdered leaf material (e.g., 1 g) in hexane (e.g., 10 mL). Vortex vigorously for 1 minute and then sonicate for 15 minutes.
-
Drying and Filtration: Pass the hexane extract through a column containing anhydrous sodium sulfate to remove any water.
-
Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen.
-
GC-MS Analysis:
-
Inject 1 µL of the extract into the GC-MS.
-
GC Conditions (example):
-
Injector temperature: 250°C
-
Oven program: Initial temperature of 60°C for 2 minutes, ramp at 3°C/minute to 180°C, then at 20°C/minute to 280°C, hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (example):
-
Ion source temperature: 230°C
-
Electron impact (EI) mode at 70 eV.
-
Mass scan range: 40-500 m/z.
-
-
-
Compound Identification and Quantification: Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and with spectral libraries (e.g., NIST, Wiley). Quantify the relative abundance of each compound by peak area normalization.
Enzyme Assay for Putative (-)-Dihydrocarvone Reductase
This protocol is based on established assays for monoterpene reductases in Mentha.[4]
Objective: To measure the NADPH-dependent reduction of (-)-dihydrocarvone to (-)-dihydrocarveol.
Materials:
-
Plant protein extract (from Mentha glandular trichomes or a heterologous expression system)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.0)
-
(-)-Dihydrocarvone (substrate)
-
NADPH (cofactor)
-
Hexane
-
GC-MS
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the plant protein extract with the assay buffer.
-
Initiate Reaction: Add NADPH to a final concentration of 1 mM and (-)-dihydrocarvone (dissolved in a minimal amount of ethanol) to a final concentration of 200 µM.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop Reaction and Extraction: Stop the reaction by adding an equal volume of hexane. Vortex vigorously to extract the product.
-
Analysis: Analyze the hexane layer by GC-MS to identify and quantify the (-)-dihydrocarveol produced.
Enzyme Assay for Putative (-)-Dihydrocarveol Acetyltransferase
This protocol is adapted from general methods for assaying alcohol acetyltransferase activity.[13][14]
Objective: To measure the acetyl-CoA-dependent acetylation of (-)-dihydrocarveol.
Materials:
-
Plant protein extract
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
(-)-Dihydrocarveol (substrate)
-
Acetyl-CoA (co-substrate)
-
Hexane
-
GC-MS
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the plant protein extract with the assay buffer.
-
Initiate Reaction: Add acetyl-CoA to a final concentration of 500 µM and (-)-dihydrocarveol to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop Reaction and Extraction: Stop the reaction and extract the product with hexane.
-
Analysis: Analyze the hexane extract by GC-MS to identify and quantify the this compound formed.
Conclusion
The biosynthesis of this compound in Mentha species represents an intriguing branch of the well-studied monoterpene metabolic network. While the upstream pathway leading to (-)-carvone is well-established, the final reductive and acetylation steps are yet to be fully characterized at the enzymatic and genetic levels. The proposed pathway and experimental protocols outlined in this guide provide a solid foundation for future research aimed at isolating and characterizing the specific enzymes involved. Such studies will not only enhance our fundamental understanding of plant secondary metabolism but also open avenues for the metabolic engineering of Mentha to produce high-value flavor and fragrance compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Monoterpene metabolism. Cloning, expression, and characterization of (-)-isopiperitenol/(-)-carveol dehydrogenase of peppermint and spearmint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of carveol and dihydrocarveol in Rhodococcus erythropolis DCL14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. banglajol.info [banglajol.info]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. aensiweb.com [aensiweb.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Alcohol Acyltransferase Activity Assay Kit (A319659) [antibodies.com]
Spectroscopic characterization of (-)-dihydrocarvyl acetate (NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of (-)-dihydrocarvyl acetate (B1210297), a monoterpenoid ester. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a comprehensive spectroscopic fingerprint of the molecule. Detailed experimental protocols are provided to aid in the replication of these analyses.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of (-)-dihydrocarvyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following NMR data are predicted based on the chemical structure of this compound and typical chemical shift ranges for its constituent functional groups. Experimental values may vary slightly based on solvent and instrument conditions.
Table 1: Predicted ¹H NMR Data for this compound (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~4.75 | s | 1H | =CH₂ (vinylic) |
| ~4.72 | s | 1H | =CH₂ (vinylic) |
| ~4.65 | m | 1H | H-C-O (methine) |
| ~2.05 | s | 3H | O-C(=O)-CH₃ (acetate methyl) |
| ~1.75 | s | 3H | C(=CH₂)-CH₃ (vinylic methyl) |
| ~1.0-2.2 | m | 8H | Cyclohexyl ring protons |
| ~0.95 | d | 3H | CH-CH₃ (cyclohexyl methyl) |
Table 2: Predicted ¹³C NMR Data for this compound (CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~170.5 | Quaternary | C=O (ester carbonyl) |
| ~148.0 | Quaternary | C =CH₂ (vinylic) |
| ~109.5 | Secondary | C=C H₂ (vinylic) |
| ~75.0 | Tertiary | C -O (methine) |
| ~45.0 | Tertiary | Cyclohexyl methine |
| ~40.5 | Tertiary | Cyclohexyl methine |
| ~34.0 | Secondary | Cyclohexyl methylene |
| ~30.5 | Secondary | Cyclohexyl methylene |
| ~27.5 | Secondary | Cyclohexyl methylene |
| ~21.0 | Primary | O-C(=O)-C H₃ (acetate methyl) |
| ~20.5 | Primary | C(=CH₂)-C H₃ (vinylic methyl) |
| ~19.5 | Primary | CH-C H₃ (cyclohexyl methyl) |
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3075 | Medium | =C-H Stretch | Alkene |
| 2960-2850 | Strong | C-H Stretch | Alkane |
| ~1735 | Strong | C=O Stretch | Ester |
| ~1645 | Medium | C=C Stretch | Alkene |
| ~1240 | Strong | C-O Stretch | Ester |
| ~890 | Strong | =C-H Bend (out-of-plane) | Alkene |
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions.
Table 4: Key Mass Spectrometry Data (Electron Ionization) for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 196 | Low | [M]⁺ (Molecular Ion) |
| 136 | High | [M - CH₃COOH]⁺ |
| 121 | High | [M - CH₃COOH - CH₃]⁺ |
| 107 | High | [C₈H₁₁]⁺ |
| 93 | High | [C₇H₉]⁺ |
| 43 | Very High (Base Peak) | [CH₃CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation :
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[1][2][3]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.[1][4]
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Using a Pasteur pipette, filter the solution through a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.[3]
-
The final solution height in the tube should be approximately 4-5 cm.[1]
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 128 or more) will be required due to the lower natural abundance of ¹³C.
-
Set the spectral width to encompass all expected proton or carbon signals.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H spectrum to deduce proton connectivity.
-
IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with isopropanol (B130326) or ethanol, followed by a dry tissue.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a single drop of neat this compound directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.
-
-
Instrument Setup and Data Acquisition :
-
Lower the ATR press arm to ensure firm contact between the sample and the crystal.
-
Acquire the IR spectrum. Typically, a resolution of 4 cm⁻¹ is sufficient, with 16-32 scans co-added to improve the signal-to-noise ratio.
-
The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.[5]
-
-
Data Processing :
-
The resulting spectrum will be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant peaks corresponding to the key functional groups in the molecule.
-
Mass Spectrometry Protocol (GC-MS with Electron Ionization)
-
Sample Preparation :
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
-
Instrument Setup and Data Acquisition :
-
Gas Chromatograph (GC) :
-
Inject a small volume (e.g., 1 µL) of the prepared solution into the GC injection port.
-
Use a suitable capillary column (e.g., DB-5ms) to separate the components of the sample.
-
Employ a temperature program to ensure good separation and peak shape. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.
-
-
Mass Spectrometer (MS) :
-
-
Data Processing :
-
The total ion chromatogram (TIC) will show the retention time of this compound.
-
A mass spectrum is generated for the corresponding peak in the TIC.
-
The spectrum is plotted as relative intensity versus m/z.
-
Identify the molecular ion peak ([M]⁺) and the base peak (the most intense peak, assigned a relative intensity of 100%).
-
Analyze the fragmentation pattern to confirm the structure by identifying characteristic neutral losses and fragment ions.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the spectroscopic characterization process.
Caption: Workflow for the spectroscopic characterization of this compound.
References
- 1. This compound(20777-49-5) 1H NMR spectrum [chemicalbook.com]
- 2. TRANS-P-MENTHANE-3,8-DIOL(3564-98-5) 1H NMR [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectrabase.com [spectrabase.com]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0039095) [hmdb.ca]
- 6. IR _2007 [uanlch.vscht.cz]
- 7. compoundchem.com [compoundchem.com]
- 8. Dihydrocarvyl acetate [webbook.nist.gov]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
An In-depth Technical Guide to the Chirality and Absolute Configuration of (-)-Dihydrocarvyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Dihydrocarvyl acetate (B1210297), a p-menthane (B155814) monoterpenoid, is a chiral molecule with significant applications in the flavor, fragrance, and pharmaceutical industries. Its stereochemistry plays a pivotal role in its biological activity and sensory properties. This technical guide provides a comprehensive overview of the chirality and absolute configuration of (-)-dihydrocarvyl acetate, including its stereoisomers, synthesis, and detailed analytical methodologies for stereochemical determination.
Introduction to the Chirality of Dihydrocarvyl Acetate
Dihydrocarvyl acetate possesses three chiral centers, giving rise to a total of 2³ = 8 possible stereoisomers. The nomenclature and relative stereochemistry of these isomers are derived from its precursor, dihydrocarveol (B1210190). The four diastereomeric forms of dihydrocarveol are dihydrocarveol, isodihydrocarveol, neodihydrocarveol, and neoisodihydrocarveol. Each of these diastereomers exists as a pair of enantiomers (+ and -).
The commercially available "this compound" is typically a mixture of stereoisomers derived from the acetylation of (-)-dihydrocarveol (B1197605). The predominant isomer in this mixture is the acetate of the dihydrocarveol stereoisomer. The absolute configuration of the main isomer of (-)-dihydrocarveol has been determined to be (1R, 2R, 5R)-2-methyl-5-(1-methylethenyl)cyclohexanol. Consequently, the main isomer of This compound is (1R, 2R, 5R)-2-methyl-5-(1-methylethenyl)cyclohexyl acetate .
Stereochemical Pathway and Synthesis
The synthesis of this compound typically starts from the naturally occurring chiral molecule, (R)-(-)-carvone. The synthetic pathway involves two key steps: the stereoselective reduction of the carbon-carbon double bond of the cyclohexenone ring and the reduction of the carbonyl group, followed by acetylation.
Caption: Synthetic pathway from (R)-(-)-carvone to this compound.
Experimental Protocols
A common method for the stereoselective reduction of the endocyclic double bond of carvone involves catalytic hydrogenation or the use of reducing agents like L-Selectride.
Protocol using L-Selectride:
-
Dissolve (R)-(-)-carvone (1 equivalent) in dry tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride (lithium tri-sec-butylborohydride), typically as a 1.0 M solution in THF (1.1 equivalents), to the cooled solution while maintaining vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide (B78521) (e.g., 3M) and hydrogen peroxide (30%).
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a mixture of dihydrocarveol isomers.
The mixture of (-)-dihydrocarveol isomers is then acetylated to yield this compound.
Protocol using Acetic Anhydride (B1165640) and Pyridine (B92270):
-
Dissolve the mixture of (-)-dihydrocarveol isomers (1 equivalent) in anhydrous pyridine under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.5 equivalents per hydroxyl group) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by adding methanol.
-
Remove the pyridine by co-evaporation with toluene (B28343) under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by column chromatography on silica (B1680970) gel if necessary.
Physicochemical and Spectroscopic Data
The quantitative data for this compound and its precursor are summarized below. Note that values for commercial samples often represent a mixture of isomers.
| Property | (-)-Dihydrocarveol (mixture of isomers) | This compound (mixture of isomers) |
| Molecular Formula | C₁₀H₁₈O | C₁₂H₂₀O₂ |
| Molecular Weight | 154.25 g/mol | 196.29 g/mol |
| Appearance | - | Colorless to pale yellow liquid[1] |
| Boiling Point | - | 232-234 °C[1] |
| Density (20 °C) | ~0.926 g/mL | ~0.947 g/mL[2] |
| Refractive Index (n20/D) | 1.476-1.479 | 1.458-1.463[1] |
| Optical Rotation [α]D | ~ -20° (neat) | ≤ -55° (neat)[3] |
NMR Data for (1R,2R,5R)-Dihydrocarveol (Major Isomer of (-)-Dihydrocarveol):
| Nucleus | Chemical Shift (ppm) in CDCl₃ |
| ¹³C | 149.8, 109.0, 76.8, 44.5, 40.9, 40.4, 33.6, 31.5, 21.2, 18.7 |
| ¹H | 4.70 (2H, m), 3.19 (1H, m), 2.01 (2H, m), 1.77 (2H, m), 1.73 (3H, s), 1.69 (1H, m), 1.21 (2H, m), 1.09 (1H, m), 1.03 (3H, d) |
Note: NMR data is sourced from the Biological Magnetic Resonance Bank (BMRB) under accession number bmse000533 for (1R,2R,4R)-dihydrocarveol, which corresponds to the same relative stereochemistry.
Analytical Methodology for Stereochemical Analysis
Chiral Gas Chromatography (GC) is the primary method for the separation and quantification of the stereoisomers of dihydrocarvyl acetate.
Chiral GC Analysis Protocol
Caption: Experimental workflow for chiral GC analysis.
Recommended GC Conditions:
-
Column: A chiral capillary column, such as one with a derivatized β-cyclodextrin stationary phase (e.g., CP Chirasil-DEX CB).[4]
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temperature: 230-250 °C.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60-80 °C) and ramp up to a higher temperature (e.g., 180-200 °C) at a rate of 2-5 °C/min. This allows for the separation of the different isomers.
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) before injection.
The elution order of the stereoisomers will depend on the specific chiral stationary phase used. It is recommended to run standards of known stereochemistry, if available, to confirm the peak assignments.
Conclusion
The stereochemistry of this compound is complex, with the (1R, 2R, 5R) configuration being the major isomer in commercial preparations derived from (R)-(-)-carvone. Understanding the stereochemical pathway from its chiral precursor and employing detailed analytical techniques like chiral GC are essential for the quality control and application of this important monoterpenoid in various industries. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. HIGHLY STEREOSELECTIVE REDUCTION OF α-KETO ESTERS: UTILITY OF CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Terpenoids Employing a “Benzannulation of Carvone” Strategy: Synthesis of (−)-Crotogoudin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
Navigating Solvent Selection: A Technical Guide to the Physicochemical Properties of (-)-Dihydrocarvyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physicochemical properties of (-)-dihydrocarvyl acetate (B1210297), a terpene-derived ester with potential applications as a green and effective solvent. The selection of an appropriate solvent is a critical decision in chemical synthesis, formulation development, and purification processes. A thorough understanding of a solvent's physical and chemical characteristics is paramount for process optimization, safety, and regulatory compliance. This document offers key data, detailed experimental methodologies, and visual workflows to aid researchers and professionals in evaluating (-)-dihydrocarvyl acetate for their specific applications.
Core Physicochemical Data
The following tables summarize the key physicochemical properties of this compound, providing a clear and concise reference for solvent evaluation.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | (1R,2R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexyl acetate | [1] |
| Synonyms | This compound, L-Dihydrocarvyl acetate | [2][3] |
| CAS Number | 20777-49-5 | [2][4] |
| Molecular Formula | C₁₂H₂₀O₂ | [2][4] |
| Molecular Weight | 196.29 g/mol | [2][4] |
| Appearance | Colorless to pale yellow, clear liquid | [5] |
| Odor | Sweet, floral, rose-like, slightly minty | [2][4] |
| Melting Point | Not available | [6] |
| Boiling Point | 232-234 °C at 760 mmHg | [2][4] |
| Density | 0.947 g/mL at 20 °C | [2][3][4] |
| Refractive Index (n²⁰/D) | 1.459 | [2][3][4] |
Table 2: Solvent and Safety Properties of this compound
| Property | Value | Reference(s) |
| Viscosity | Data not available; expected to be low | |
| Solubility in Water | Slightly soluble (Estimated: 8.307 mg/L at 25 °C) | |
| Solubility in Organic Solvents | Soluble in alcohol | |
| LogP (o/w) | 3.724 (estimated) | |
| Flash Point | 90.0 °C (194.0 °F) - Tag Closed Cup | |
| Vapor Pressure | 0.057 mmHg at 25 °C (estimated) |
Experimental Protocols for Property Determination
Detailed and standardized methodologies are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline the principles and procedures for determining the key properties of this compound, referencing internationally recognized standards such as those from ASTM International and the Organisation for Economic Co-operation and Development (OECD).
Determination of Boiling Point
The boiling point of a liquid is a fundamental property that informs its volatility and potential applications. For a pure substance like this compound, a sharp boiling point is expected.
Methodology: A suitable method for determining the boiling point of fragrance ingredients is by using gas chromatography. This technique separates components of a mixture based on their boiling points and affinities for the stationary phase of the chromatography column.
Experimental Workflow for Boiling Point Determination via Gas Chromatography
Caption: Workflow for Boiling Point Determination using Gas Chromatography.
Measurement of Density
Density is a critical parameter for solvent selection, influencing mass transfer and fluid dynamics. The pycnometer method is a precise and widely used technique for determining the density of liquids.
Methodology: A pycnometer, a glass flask with a precisely known volume, is used. The density is calculated from the mass of the liquid that fills the pycnometer at a specific temperature.
Experimental Workflow for Density Measurement using a Pycnometer
Caption: Workflow for Density Determination using the Pycnometer Method.
Determination of Refractive Index
The refractive index is a measure of how light propagates through a substance and is a useful indicator of purity.
Methodology: An Abbe refractometer is commonly used for this measurement. A few drops of the sample are placed on the prism, and the refractive index is read directly from the instrument's scale. Temperature control is crucial for accuracy.
Experimental Workflow for Refractive Index Measurement
Caption: Workflow for Refractive Index Measurement using a Refractometer.
Determination of Flash Point
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. It is a critical safety parameter for handling and storage.
Methodology: The Tag Closed-Cup method (ASTM D56) is a standard procedure for determining the flash point of volatile liquids.[2][7][8][9] A sample is heated in a closed cup, and a test flame is periodically introduced into the vapor space. The flash point is the temperature at which a flash is observed.
Logical Relationship for Flash Point Determination
Caption: Logical sequence leading to the determination of the flash point.
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a chemical's lipophilicity and is crucial for predicting its environmental fate and biological activity.
Methodology: The OECD 107 shake flask method is a widely accepted protocol.[5][10][11] The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is determined, and the partition coefficient is calculated.
Experimental Workflow for LogP Determination (OECD 107)
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. img.antpedia.com [img.antpedia.com]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. labsinus.com [labsinus.com]
- 8. koehlerinstrument.com [koehlerinstrument.com]
- 9. Flash Point Testing Methods | ASTM D56 | ASTM D93 | Dell Tech [delltech.com]
- 10. oecd.org [oecd.org]
- 11. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
A Technical Guide to the Preliminary Insecticidal Screening of (-)-Dihydrocarvyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Dihydrocarvyl acetate (B1210297) (DHCA) is a monoterpenoid acetate belonging to the p-menthane (B155814) class of organic compounds.[1] It is found in various plants, including Perilla frutescens and Zingiber officinale.[2] While extensively used as a flavoring and fragrance agent, the insecticidal potential of many such plant-derived monoterpenoids remains a promising area for discovery.[3][4] Compounds in this class often exhibit neurotoxic effects on insects, representing a valuable source for the development of novel bio-insecticides.
This technical guide outlines a comprehensive framework for the preliminary screening of (-)-dihydrocarvyl acetate for its insecticidal properties. Due to a scarcity of publicly available data on the specific insecticidal activity of DHCA, this document provides standardized, detailed experimental protocols and illustrative data based on established methodologies for analogous compounds. The workflows and potential mechanisms of action described herein are designed to provide a robust starting point for researchers initiating an investigation into this or similar molecules.
Experimental Protocols: Standardized Bioassays
A multi-tiered screening approach is essential to characterize the potential insecticidal activity of a test compound. The following protocols describe key bioassays for evaluating contact toxicity, fumigant toxicity, and repellent effects, primarily against common stored product pests such as the maize weevil (Sitophilus zeamais), which serve as excellent model organisms.[5][6]
Contact Toxicity: Filter Paper Impregnation Assay
This method assesses the toxicity of the compound upon direct contact with the insect's cuticle.
-
Objective: To determine the concentration-dependent mortality caused by topical exposure to the test compound.
-
Materials:
-
This compound (95-99% purity)
-
Acetone or ethanol (B145695) (analytical grade solvent)
-
Whatman No. 1 filter paper discs (sized to fit Petri dishes)
-
Petri dishes (e.g., 90 mm diameter)
-
Micropipette
-
Ventilated rearing chamber or incubator
-
Adult insects (Sitophilus zeamais, 1-2 weeks old, mixed sex)
-
-
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 100 mg/mL).
-
Create a serial dilution to obtain a range of desired concentrations (e.g., 0.05, 0.1, 0.2, 0.4, 0.8 µL/cm²).
-
Apply 1 mL of each dilution evenly to a filter paper disc and place it in a Petri dish.
-
Prepare a control disc treated only with 1 mL of the solvent.
-
Allow the solvent to evaporate completely in a fume hood for 10-15 minutes.
-
Introduce a cohort of 20 adult insects into each Petri dish and seal the dish with Parafilm.
-
Place the dishes in an incubator set to standard conditions (e.g., 27±1°C, 75±5% relative humidity, in darkness).
-
Assess mortality at 24, 48, and 72-hour intervals. Insects are considered dead if they show no movement when prodded with a fine brush.
-
Repeat the experiment three to five times for statistical validity.
-
Fumigant Toxicity Assay
This assay evaluates the compound's toxicity when inhaled by the insect as a vapor.
-
Objective: To determine the lethal concentration of the compound's volatile phase.
-
Materials:
-
This compound
-
Solvent (acetone)
-
Small filter paper strip (e.g., 2x2 cm)
-
Airtight glass jars or vials (e.g., 250 mL) with screw caps
-
Mesh or screen to hold insects away from the treated paper
-
Adult insects (S. zeamais)
-
-
Procedure:
-
Apply a specific volume of the pure compound or a dilution onto the small filter paper strip to achieve a target concentration in the air (e.g., 10, 20, 40, 80 µL/L air).
-
Affix the treated paper to the underside of the jar's cap.
-
Place 20 adult insects inside the jar, using a mesh platform to prevent direct contact with the paper.
-
Seal the jar tightly. A control jar should be prepared with solvent only.
-
Incubate under the same conditions as the contact assay.
-
Record mortality at 6, 12, and 24 hours.
-
Calculate the percentage of mortality and correct for control mortality using Abbott's formula if necessary.
-
Repellency: Area Preference Test
This bioassay measures the ability of the compound to deter insects from a treated area.
-
Objective: To quantify the repellent or attractant effect of the compound.
-
Materials:
-
Filter paper discs (90 mm)
-
Petri dishes (90 mm)
-
This compound and solvent
-
-
Procedure:
-
Cut a filter paper disc in half.
-
Apply 0.5 mL of a chosen concentration of DHCA solution to one half.
-
Apply 0.5 mL of solvent to the other half to serve as the control.
-
Allow both halves to dry completely before rejoining them in the Petri dish, ensuring a clear dividing line.
-
Release 20 adult insects in the center of the disc.
-
Seal the dish and keep it in the dark.
-
After a set time (e.g., 2 hours), count the number of insects on the treated half (Nt) and the control half (Nc).
-
Calculate the Percent Repellency (PR) using the formula: PR (%) = [(Nc - Nt) / (Nc + Nt)] x 100.
-
Positive PR values indicate repellency, while negative values indicate attraction.
-
Data Presentation and Analysis
All quantitative data should be systematically organized to facilitate analysis and comparison. Probit analysis is typically used to calculate lethal concentration (LC₅₀) or lethal dose (LD₅₀) values, which represent the concentration or dose required to cause 50% mortality in the test population.
Illustrative Data Tables
The following tables represent hypothetical outcomes for the preliminary screening of this compound.
Table 1: Illustrative Contact Toxicity of this compound against S. zeamais
| Concentration (µL/cm²) | Exposure Time (h) | Mean Mortality (%) | Corrected Mortality (%) |
| Control | 72 | 4 ± 1.5 | 0 |
| 0.05 | 72 | 25 ± 3.2 | 21.9 |
| 0.10 | 72 | 48 ± 4.1 | 45.8 |
| 0.20 | 72 | 75 ± 5.0 | 74.0 |
| 0.40 | 72 | 96 ± 2.5 | 95.8 |
| LC₅₀ (µL/cm²) | 72 | 0.11 | |
| LC₉₅ (µL/cm²) | 72 | 0.35 |
Table 2: Illustrative Fumigant Toxicity of this compound against S. zeamais
| Concentration (µL/L air) | Exposure Time (h) | Mean Mortality (%) | LC₅₀ (µL/L air) |
| Control | 24 | 2 ± 1.0 | - |
| 10 | 24 | 33 ± 4.5 | |
| 20 | 24 | 55 ± 3.8 | 18.5 |
| 40 | 24 | 89 ± 2.9 | |
| 80 | 24 | 100 ± 0.0 |
Table 3: Illustrative Repellent Activity of this compound against S. zeamais
| Concentration (µL/cm²) | Time (h) | Insects on Treated Half (Nt) | Insects on Control Half (Nc) | Percent Repellency (PR %) | Repellency Class |
| 0.05 | 2 | 7 | 13 | 30.0 | II |
| 0.10 | 2 | 4 | 16 | 60.0 | IV |
| 0.20 | 2 | 2 | 18 | 80.0 | V |
| 0.40 | 2 | 1 | 19 | 90.0 | V |
Repellency Class based on standard scales (e.g., Class V: >80% repellency).
Visualizing Workflows and Potential Mechanisms
Diagrams are crucial for representing complex processes and relationships clearly. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
Experimental Screening Workflow
This diagram illustrates the logical flow of a preliminary insecticidal screening project.
Caption: Workflow for preliminary insecticidal screening.
Potential Neurological Targets for Monoterpenoids
While the specific mechanism of DHCA is unconfirmed, most insecticidal monoterpenoids interfere with neurotransmission. This diagram shows common molecular targets. The inhibition of acetylcholinesterase (AChE) and modulation of GABA-gated chloride channels are frequent modes of action for such compounds.[7][8]
Caption: Potential neurological targets for monoterpenoid insecticides.
References
- 1. Showing Compound Dihydrocarveol acetate (FDB021427) - FooDB [foodb.ca]
- 2. Dihydrocarvyl acetate, (-)- | C12H20O2 | CID 6553874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dihydrocarvyl acetate, 20777-49-5 [thegoodscentscompany.com]
- 4. femaflavor.org [femaflavor.org]
- 5. Insecticidal toxicity of essential oil of Nepalese Acorus calamus (Acorales:Acoraceae) against Sitophilus zeamais (Coleoptera:Curculionidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azadirachtin-Mediated Responses in the Maize Weevil, Sitophilus zeamais (Coleoptera: Curculionidae) | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Toxicology, mode of action and target site-mediated resistance to insecticides acting on chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Assessment of Potential Antimicrobial Effects of (-)-Dihydrocarvyl Acetate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on the antimicrobial properties of isolated (-)-dihydrocarvyl acetate (B1210297) is limited in publicly available scientific literature. This document provides an initial assessment based on its presence as a constituent in Mentha spicata (spearmint) essential oil, which has demonstrated antimicrobial activity. The findings presented here pertain to the essential oil as a whole, and the specific contribution of (-)-dihydrocarvyl acetate to this activity has not been definitively established.
Introduction
This compound is a monoterpene ester found in the essential oils of various aromatic plants, notably spearmint (Mentha spicata). While the antimicrobial properties of many individual terpenes and their derivatives are well-documented, this compound has not been extensively studied in isolation. However, its presence in essential oils with known antimicrobial efficacy, such as that of Mentha spicata, suggests it may contribute to the overall biological activity. Mentha spicata essential oil has been investigated for its inhibitory effects against a range of pathogenic bacteria and fungi. This guide summarizes the existing data on the antimicrobial effects of Mentha spicata essential oil, with a focus on studies that identify this compound as a component, providing a foundational understanding for future research into its specific antimicrobial potential.
Chemical Composition of Mentha spicata Essential Oil
The chemical composition of Mentha spicata essential oil can vary significantly based on geographical origin, harvest time, and extraction method. Carvone and limonene (B3431351) are typically the most abundant compounds. This compound is generally present as a minor component.
Table 1: Chemical Composition of Mentha spicata Essential Oil from Turkey [1]
| Compound | Percentage (%) |
| Carvone | 48.4 |
| 1,8-Cineole | 21.3 |
| β-Pinene | 3.5 |
| β-Caryophyllene | 3.3 |
| trans-Dihydrocarvone | 2.9 |
| Dihydrocarvyl acetate | 1.3 |
| α-Pinene | 1.2 |
| Myrcene | 1.5 |
| Linalool | 0.7 |
| Terpinen-4-ol | 0.6 |
| α-Terpineol | 0.4 |
| Piperitenone | 0.7 |
Antimicrobial Activity of Mentha spicata Essential Oil
The antimicrobial activity of Mentha spicata essential oil has been evaluated against various microorganisms using methods such as disc diffusion and broth microdilution to determine the zone of inhibition and Minimum Inhibitory Concentration (MIC), respectively.
Antibacterial and Antifungal Activity
Table 2: Minimum Inhibitory Concentration (MIC) of Mentha spicata Essential Oil [1]
| Microorganism | Strain | MIC (µL/mL) |
| Escherichia coli | ATCC 25922 | 125 |
| Staphylococcus aureus | ATCC 25923 | 250 |
| Pseudomonas aeruginosa | ATCC 27853 | >500 |
| Enterococcus faecalis | ATCC 29212 | >500 |
| Candida albicans | ATCC 10231 | 125 |
| Candida tropicalis | ATCC 13803 | 125 |
Table 3: Zone of Inhibition of Mentha spicata Essential Oil against Pathogenic Bacteria [2]
| Bacterial Strain | 2.5% Oil Conc. (mm) | 5% Oil Conc. (mm) | 10% Oil Conc. (mm) | 20% Oil Conc. (mm) |
| Staphylococcus aureus | 8 | 10 | 14 | 16 |
| Staphylococcus saprophyticus | - | - | - | - |
| Streptococcus pyogenes | 10 | 12 | 15 | 18 |
| Escherichia coli | 12 | 14 | 16 | 20 |
| Klebsiella pneumoniae | 12 | 15 | 18 | 22 |
| Proteus mirabilis | 10 | 12 | 14 | 16 |
| Pseudomonas aeruginosa | 14 | 16 | 20 | 24 |
Experimental Protocols
Essential Oil Extraction by Hydrodistillation
The extraction of essential oil from the aerial parts of Mentha spicata is commonly performed using a Clevenger-type apparatus.
-
Plant Material Preparation: The aerial parts of the plant are air-dried.
-
Hydrodistillation: A specific weight of the dried plant material (e.g., 200 g) is mixed with a larger volume of distilled water (e.g., 1500 mL) in a flask.
-
Extraction Process: The mixture is heated, and the steam, carrying the volatile essential oil components, is condensed. The process is typically run for a set duration (e.g., 4 hours).[2]
-
Oil Separation and Storage: The collected oil is separated from the aqueous layer, dried over anhydrous sodium sulfate, and stored in a sealed, dark container at low temperatures (e.g., -4°C) until analysis.[2]
Antimicrobial Susceptibility Testing
This method provides a qualitative assessment of antimicrobial activity.
-
Inoculum Preparation: Bacterial or fungal strains are cultured on a suitable agar (B569324) medium (e.g., Nutrient Agar or Sabouraud Dextrose Agar). A microbial suspension is prepared in sterile saline to a specific turbidity, often corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[2]
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and evenly streaked over the entire surface of a Mueller-Hinton Agar plate.
-
Application of Essential Oil:
-
Well Diffusion: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer. A defined volume of the essential oil, often at different concentrations, is added to each well.[2]
-
Disc Diffusion: Sterile paper discs are impregnated with the essential oil and placed on the agar surface.
-
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: The diameter of the clear zone of growth inhibition around the well or disc is measured in millimeters.
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Essential Oil Dilutions: Serial twofold dilutions of the essential oil are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. An emulsifying agent like Dimethyl Sulfoxide (DMSO) may be used to aid in the dispersion of the oil in the aqueous medium.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and diluted in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
MIC Determination: The MIC is recorded as the lowest concentration of the essential oil at which there is no visible growth (turbidity) in the well.
-
Controls: Positive (broth with inoculum, no oil) and negative (broth only) controls are included.
Visualized Workflows and Pathways
Caption: Workflow for Extraction and Antimicrobial Assessment of Essential Oil.
References
Unveiling the Safety Profile of (-)-Dihydrocarvyl Acetate: A Preliminary Assessment
For Researchers, Scientists, and Drug Development Professionals
Toxicological Data Summary
The available toxicological data for (-)-dihydrocarvyl acetate (B1210297) primarily consists of acute toxicity studies and regulatory evaluations. These findings suggest a low potential for acute toxicity.
| Parameter | Test Species | Route of Administration | Value | Reference |
| LD50 | Rat | Oral | > 5000 mg/kg | [2][3] |
| LD50 | Rabbit | Dermal | > 5000 mg/kg | [2][3] |
Regulatory Safety Assessments
Regulatory bodies have evaluated the safety of dihydrocarvyl acetate for its use in consumer products.
| Organization | Assessment Summary |
| Flavor and Extract Manufacturers Association (FEMA) | Generally Recognized as Safe (GRAS) as a flavoring ingredient.[4] |
| Joint FAO/WHO Expert Committee on Food Additives (JECFA) | No safety concern at current levels of intake when used as a flavoring agent. |
| Research Institute for Fragrance Materials (RIFM) | A safety assessment concluded that it is not expected to be genotoxic based on data from read-across analogs. |
It is important to note that much of the safety evaluation, particularly for genotoxicity, has been conducted using a "read-across" approach, where data from structurally similar compounds are used to infer the properties of (-)-dihydrocarvyl acetate.
General Experimental Workflow for Cellular Toxicity Assessment
While specific in-vitro toxicity studies on this compound are not publicly available, a standard workflow for assessing the cellular toxicity of a compound is presented below. This generalized protocol serves as a guide for researchers designing studies to investigate the cytotoxic and genotoxic potential of substances like this compound.
Detailed Methodologies for Key Experiments
The following are detailed, generalized protocols for the key assays mentioned in the workflow diagram. These are intended to provide a foundational understanding for researchers.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). Include untreated and vehicle controls.
-
MTT Incubation: After treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Micronucleus Assay
-
Cell Treatment: Treat cells with a range of concentrations of the test compound, including a positive and negative control. The treatment duration should cover at least one cell cycle.
-
Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, leading to the accumulation of binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
-
Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the negative control.
Signaling Pathway Analysis
Currently, there is no published research that elucidates the specific cellular signaling pathways affected by this compound. Future research in this area would be invaluable for a more complete understanding of its biological activity and potential toxicological mechanisms. A general approach to investigating signaling pathway modulation would involve techniques such as Western blotting for key signaling proteins, reporter gene assays, or transcriptomic analysis (e.g., RNA-seq) following cell exposure to the compound.
Conclusion and Future Directions
The existing data suggests that this compound has low acute toxicity and is not genotoxic based on read-across assessments. However, the absence of dedicated in-vitro cellular toxicity studies represents a significant data gap. For a more thorough safety assessment, particularly for novel applications in drug development, further research is warranted. This should include comprehensive cytotoxicity screening across various cell lines, detailed genotoxicity studies using a battery of in-vitro assays, and investigation into the potential mechanisms of action, including effects on cellular signaling pathways. Such data would provide a more complete and robust understanding of the cellular and molecular effects of this compound.
References
(-)-Dihydrocarvyl acetate as a potential biomarker in plant metabolomics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolomics has emerged as a powerful tool in understanding the intricate biochemical landscape of plants. The identification of specific biomarkers is crucial for diagnosing plant health, monitoring stress responses, and discovering novel bioactive compounds. (-)-Dihydrocarvyl acetate (B1210297), a p-menthane (B155814) monoterpenoid, has been identified as a constituent of several aromatic plants. This technical guide explores the potential of (-)-Dihydrocarvyl acetate as a biomarker in plant metabolomics. We delve into its chemical properties, biosynthetic pathway, and known occurrences. Furthermore, we provide detailed experimental protocols for its extraction and quantification and present a hypothetical framework for its validation as a stress-related biomarker. This document serves as a comprehensive resource for researchers investigating novel biomarkers in plant science and drug development.
Introduction
Plant metabolomics is the comprehensive analysis of the complete set of small molecules (metabolites) within a plant or its tissues. These metabolites provide a direct snapshot of the plant's physiological state, making them excellent candidates for biomarkers. Biomarkers can indicate exposure to biotic or abiotic stress, developmental stages, or the presence of desirable traits. Terpenoids, a large and diverse class of plant secondary metabolites, are particularly significant in this context due to their roles in plant defense, communication, and adaptation to environmental changes.[1][2][3]
This compound is a monoterpenoid ester that contributes to the characteristic aroma of plants such as spearmint. While primarily utilized in the flavor and fragrance industries, its role within the plant's metabolic network, particularly in response to stress, remains largely unexplored. This guide aims to consolidate the existing knowledge on this compound and propose a systematic approach to investigate its potential as a biomarker in plant metabolomics.
Chemical and Physical Properties of this compound
This compound is a clear, colorless liquid with a sweet, floral, and slightly minty odor.[1][2] Its chemical and physical properties are summarized in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₀O₂ | [4] |
| Molecular Weight | 196.29 g/mol | [4] |
| CAS Number | 20777-49-5 | [1] |
| Appearance | Clear colorless liquid | [2] |
| Odor | Sweet, floral, rose-like, slightly minty | [1][2] |
| Boiling Point | 232-234 °C | [1] |
| Density | 0.947 g/mL at 20 °C | [1] |
| Refractive Index | n20/D 1.459 | [1] |
| Flash Point | 90 °C (194 °F) | [1] |
Occurrence in the Plant Kingdom
This compound has been reported as a constituent in the essential oils of several plant species. Its presence is particularly noted in the Lamiaceae and Apiaceae families.
Table 2: Documented Plant Sources of this compound
| Plant Species | Family | Plant Part | Reference(s) |
| Mentha spicata (Spearmint) | Lamiaceae | Essential Oil, Leaf | [1][2][5][6] |
| Apium graveolens (Celery) | Apiaceae | [1][2] | |
| Perilla frutescens | Lamiaceae | [4] | |
| Acorus calamus | Acoraceae | [4] | |
| Zingiber officinale (Ginger) | Zingiberaceae | [4] |
Biosynthesis of this compound in Plants
As a monoterpenoid, this compound is synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids.[7] This pathway produces the five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). The condensation of IPP and DMAPP forms geranyl diphosphate (GPP), the precursor for all monoterpenes. The specific enzymatic steps leading to this compound from GPP involve terpene synthases and subsequent modification reactions, likely including reduction and acetylation of a dihydrocarveol (B1210190) intermediate.
Caption: General overview of the terpenoid biosynthesis pathways in plants.
Rationale for this compound as a Potential Biomarker
Volatile terpenoids are known to be involved in plant responses to both biotic and abiotic stress.[1] Their emission can be induced by herbivory, pathogen attack, high temperatures, or drought.[8] This stress-induced volatility makes them prime candidates for non-invasive biomarkers of plant health. As a volatile monoterpenoid, the levels of this compound may fluctuate in response to environmental stimuli. A quantifiable change in its emission or tissue concentration could serve as a specific indicator of a particular stress condition.
Experimental Protocols
To investigate the potential of this compound as a biomarker, a robust and validated experimental workflow is essential. The following protocols provide a framework for the extraction, detection, and quantification of this compound in plant tissues.
Plant Material and Stress Application (Hypothetical Study)
-
Plant Species: Mentha spicata (spearmint) is a suitable model organism due to its known production of this compound.
-
Growth Conditions: Plants should be grown under controlled environmental conditions (e.g., 25°C, 16h light/8h dark photoperiod) to minimize variability.
-
Stress Treatments:
-
Biotic Stress: Infestation with a common herbivore (e.g., spider mites) or inoculation with a pathogen.
-
Abiotic Stress: Drought stress (withholding water for a defined period) or heat stress (exposure to elevated temperatures).
-
-
Sampling: Leaf tissues should be collected at multiple time points post-treatment and immediately flash-frozen in liquid nitrogen and stored at -80°C until analysis.
Extraction of Volatile Compounds: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free and sensitive method for the extraction of volatile and semi-volatile compounds from a sample matrix.
-
Sample Preparation: A defined weight of frozen, ground plant tissue (e.g., 100 mg) is placed in a headspace vial.
-
Internal Standard: Addition of a known concentration of an internal standard (e.g., a non-native, stable isotope-labeled monoterpenoid) is crucial for accurate quantification.
-
Incubation: The vial is incubated at a specific temperature (e.g., 60°C) for a defined time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.
-
Extraction: An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a set duration (e.g., 30 minutes) to adsorb the volatile compounds.[9]
-
Desorption: The fiber is then retracted and inserted into the heated injection port of a gas chromatograph for thermal desorption of the analytes.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the analytical technique of choice for the separation and identification of volatile compounds.[10]
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C (splitless mode).
-
Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, then ramped to 240°C at a rate of 5°C/minute, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for targeted quantification.
-
-
Identification: this compound is identified by comparing its retention time and mass spectrum with that of an authentic standard.
-
Quantification: The concentration is determined by creating a calibration curve using known concentrations of the this compound standard and the internal standard.
Caption: Proposed workflow for biomarker validation.
Signaling Pathways
The production of terpenoids in response to stress is regulated by complex signaling networks involving phytohormones such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and abscisic acid (ABA).[3] These signaling molecules can activate transcription factors that upregulate the expression of genes encoding enzymes in the terpenoid biosynthesis pathway, leading to an increased production of specific terpenoids.
Caption: Simplified stress-induced terpenoid signaling pathway.
Data Presentation and Interpretation
Quantitative data from the GC-MS analysis should be compiled into tables for clear comparison across different treatments and time points.
Table 3: Hypothetical Quantitative Data for this compound under Stress
| Treatment | Time Point | This compound (ng/g fresh weight) |
| Control | 0 h | 50.2 ± 4.5 |
| Control | 24 h | 52.1 ± 5.1 |
| Control | 48 h | 49.8 ± 4.8 |
| Drought Stress | 24 h | 150.7 ± 12.3 |
| Drought Stress | 48 h | 255.4 ± 20.1 |
| Herbivore Stress | 24 h | 95.3 ± 8.7 |
| Herbivore Stress | 48 h | 120.6 ± 10.5 |
* Indicates a statistically significant difference compared to the control at the same time point (p < 0.05).
Statistical analysis (e.g., ANOVA, t-test) is crucial to determine if the observed changes in this compound concentrations are statistically significant. A consistent and significant increase or decrease in its levels in response to a specific stress would support its potential as a biomarker.
Conclusion and Future Directions
This compound presents an intriguing candidate as a potential biomarker in plant metabolomics. Its volatile nature and classification as a monoterpenoid suggest its likely involvement in plant stress responses. This guide has provided a comprehensive overview of its properties and a detailed framework for its investigation as a biomarker.
Future research should focus on:
-
Broadening the Scope: Investigating the response of this compound to a wider range of biotic and abiotic stressors across different plant species.
-
Field Studies: Validating the findings from controlled environment studies in field conditions to assess its reliability as a biomarker in agriculture.
-
Elucidating its Function: Investigating the specific biological role of this compound in plant defense and signaling.
By systematically exploring the potential of this compound, researchers can contribute to the development of novel tools for monitoring plant health and for the discovery of new bioactive compounds with applications in agriculture and medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. journalssystem.com [journalssystem.com]
- 3. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolite profiling of tissues of Acorus calamus and Acorus tatarinowii rhizomes by using LMD, UHPLC-QTOF MS, and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plant Mentha spicata (Lamiaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 6. Plant Mentha spicata (Lamiaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Induction by caterpillars of stored and emitted volatiles in terpene chemotypes from populations of wild cotton (Gossypium hirsutum) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (-)-Dihydrocarvyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Dihydrocarvyl acetate (B1210297) is a valuable chiral building block and a significant fragrance and flavoring agent. Its enantioselective synthesis is of great interest for ensuring high purity and desired sensory properties. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (-)-dihydrocarvyl acetate, primarily focusing on a highly efficient biocatalytic approach starting from (R)-(+)-carvone. This method offers excellent stereoselectivity under mild reaction conditions, presenting a sustainable alternative to traditional chemical synthesis.
The synthesis involves a two-step process:
-
Biocatalytic Reduction of (R)-(+)-Carvone: The endocyclic double bond of (R)-(+)-carvone is stereoselectively reduced to yield (-)-dihydrocarveol (B1197605) using a whole-cell biocatalyst.
-
Acetylation of (-)-Dihydrocarveol: The resulting (-)-dihydrocarveol is then acetylated to produce the final product, this compound.
Data Presentation
Table 1: Summary of Quantitative Data for the Biocatalytic Reduction of (R)-(+)-Carvone
| Parameter | Value | Reference |
| Starting Material | (R)-(+)-Carvone | [1][2] |
| Biocatalyst | E. coli whole cells expressing ene reductase | [1][2] |
| Substrate Concentration | 300 mM | [1][3] |
| Product | (2R,5R)-dihydrocarvone | [1][2] |
| Product Concentration | 287 mM | [2] |
| Yield | 95.6% | [2][3] |
| Diastereomeric Excess (d.e.) | 95.4% | [2] |
| Reaction Time | 5 hours | [2] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₂₀O₂ |
| Molecular Weight | 196.29 g/mol [4] |
| Appearance | Clear, colorless liquid[5] |
| Odor | Floral, rosy, sweet, minty[5][6] |
| Boiling Point | 232-234 °C[5] |
| Density | 0.947 g/mL at 20 °C[4] |
| Refractive Index | n20/D 1.459[5] |
Experimental Protocols
Part 1: Biocatalytic Reduction of (R)-(+)-Carvone to (-)-Dihydrocarveol
This protocol is adapted from methodologies employing whole-cell biocatalysts expressing ene-reductases for the asymmetric reduction of (R)-carvone[1][2][3].
Materials:
-
(R)-(+)-Carvone
-
Recombinant E. coli cells expressing a suitable ene reductase (e.g., from Nostoc sp. PCC7120) and a cofactor regeneration system (e.g., formate (B1220265) dehydrogenase)[1][2]
-
Growth medium (e.g., LB or a defined mineral medium)
-
Inducer for protein expression (e.g., IPTG)
-
Sodium phosphate (B84403) buffer (0.3 M, pH 7.0)[3]
-
Sodium formate[3]
-
Amberlite® XAD4 resin[2]
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663)
-
Stirred-tank bioreactor or shaker flasks
Procedure:
-
Cultivation of Biocatalyst:
-
Inoculate a suitable volume of growth medium with the recombinant E. coli strain.
-
Incubate at the optimal temperature (e.g., 37 °C) with shaking until the optical density at 600 nm (OD₆₀₀) reaches a mid-log phase (e.g., 0.6-0.8).
-
Induce the expression of the ene reductase and cofactor regeneration enzymes by adding the appropriate inducer (e.g., IPTG) and continue the cultivation at a lower temperature (e.g., 20-25 °C) for a specified period (e.g., 12-16 hours).
-
Harvest the cells by centrifugation and wash them with phosphate buffer. The resulting cell paste is the whole-cell biocatalyst.
-
-
Biotransformation:
-
In a stirred-tank bioreactor or a shaker flask, prepare the reaction mixture containing sodium phosphate buffer, sodium formate (as a co-substrate for cofactor regeneration), and the harvested E. coli cells (biocatalyst)[3].
-
Add Amberlite® XAD4 resin to the reaction mixture. This resin serves as a reservoir for the substrate and sequesters the product, reducing potential toxicity to the cells[2].
-
Add (R)-(+)-carvone to the reaction mixture to a final concentration of 300 mM[3].
-
Maintain the reaction at a controlled temperature (e.g., 25 °C) with agitation for 5-9 hours[2][3].
-
Monitor the progress of the reaction by periodically taking samples and analyzing them by Gas Chromatography (GC).
-
-
Product Isolation and Purification:
-
After the reaction is complete, separate the cells and the resin from the reaction medium by centrifugation or filtration.
-
Extract the product from the resin and the aqueous phase using an organic solvent such as ethyl acetate.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude (-)-dihydrocarveol.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
-
Part 2: Acetylation of (-)-Dihydrocarveol to this compound
This is a standard acetylation procedure.
Materials:
-
(-)-Dihydrocarveol (from Part 1)
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) or another suitable base catalyst (e.g., DMAP)
-
Dichloromethane (B109758) or another suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve the purified (-)-dihydrocarveol in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride and a catalytic amount of pyridine to the stirred solution.
-
-
Reaction Execution:
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
Purify the product by vacuum distillation to obtain pure this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for the enantioselective synthesis.
Caption: Reaction pathway from (R)-(+)-carvone.
References
- 1. Asymmetric Whole-Cell Bio-Reductions of (R)-Carvone Using Optimized Ene Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. (-)-乙酸二氢香芹酯 mixture of isomers, ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. perfumersworld.com [perfumersworld.com]
(-)-Dihydrocarvyl Acetate: A Versatile Chiral Building Block in the Synthesis of Complex Natural Products
Introduction: (-)-Dihydrocarvyl acetate (B1210297), a p-menthane (B155814) monoterpenoid readily available from the chiral pool, has emerged as a valuable and versatile starting material in the enantioselective synthesis of complex natural products. Its inherent chirality, derived from naturally abundant precursors like (-)-carvone, provides a strategic advantage in constructing intricate molecular architectures with high stereochemical control. This application note explores the utility of (-)-dihydrocarvyl acetate and its close derivatives as chiral building blocks, with a focus on its application in the total synthesis of sesquiterpenes, providing detailed protocols for key transformations.
Application in the Enantioselective Synthesis of (-)-Tochuinyl Acetate and (-)-Dihydrotochuinyl Acetate
A significant application of a chiral building block derived from the p-menthane family is demonstrated in the enantioselective total synthesis of the marine natural products (-)-tochuinyl acetate and (-)-dihydrotochuinyl acetate. While the synthesis may not directly commence from this compound itself, it utilizes a closely related chiral precursor that can be accessed from this family of compounds. The synthetic strategy highlights the utility of these chiral synthons in establishing key stereocenters in complex target molecules.
The general synthetic approach involves the construction of a highly substituted cyclopentane (B165970) ring, a common structural motif in many sesquiterpenes. The chirality embedded in the p-menthane framework is effectively transferred to the target molecule through a series of stereocontrolled reactions.
Experimental Protocols
The following protocols provide illustrative examples of how a chiral building block conceptually related to this compound can be manipulated in a synthetic sequence.
Protocol 1: Preparation of a Chiral Cyclopentanone (B42830) Intermediate
This protocol outlines a general method for the construction of a chiral cyclopentanone, a key intermediate in the synthesis of various sesquiterpenes. This transformation is analogous to the initial steps in the synthesis of molecules like β-cuparenone, starting from a p-menthane derivative.
Reaction Scheme:
Caption: Synthetic route to a chiral cyclopentanone intermediate.
Materials:
-
p-Menthane derivative (e.g., (-)-dihydrocarvone)
-
n-Butyllithium in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Methyl iodide (MeI)
-
Ozone (O₃)
-
Methanol (MeOH), anhydrous
-
Zinc dust (Zn)
-
Acetic acid (AcOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
α-Methylation:
-
To a solution of diisopropylamine in anhydrous THF at -78 °C, add n-butyllithium dropwise and stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add a solution of the p-menthane derivative in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour.
-
Add methyl iodide and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaCl, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Oxidative Cleavage:
-
Dissolve the α-methylated ketone in a mixture of anhydrous DCM and MeOH at -78 °C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add zinc dust and acetic acid and stir the mixture at room temperature for 4 hours.
-
Filter the reaction mixture through a pad of celite and wash with DCM.
-
Wash the filtrate with saturated aqueous NaHCO₃ and saturated aqueous NaCl.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral cyclopentanone intermediate by flash column chromatography.
-
Protocol 2: Stereoselective Alkylation of a Chiral Enolate
This protocol describes a general procedure for the diastereoselective alkylation of a chiral enolate, a critical step for introducing side chains with precise stereocontrol.
Reaction Scheme:
Caption: Diastereoselective alkylation of a chiral cyclopentanone.
Materials:
-
Chiral cyclopentanone intermediate
-
Lithium diisopropylamide (LDA) or Potassium bis(trimethylsilyl)amide (KHMDS)
-
Tetrahydrofuran (THF), anhydrous
-
Electrophile (e.g., an alkyl halide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the chiral cyclopentanone in anhydrous THF at -78 °C, add a solution of LDA or KHMDS dropwise and stir for 1 hour to form the enolate.
-
Add the electrophile (e.g., a solution of an alkyl halide in THF) to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for several hours, monitoring the reaction by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaCl, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to isolate the desired diastereomer.
Quantitative Data Summary
The efficiency of synthetic steps utilizing chiral building blocks is critical. The following table summarizes typical yields and stereoselectivities reported in the literature for transformations analogous to those described above in the synthesis of sesquiterpenes.
| Transformation | Substrate | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| α-Methylation | (-)-Dihydrocarvone | LDA, MeI, THF, -78 °C to rt | α-Methyl-dihydrocarvone | 85-95 | >95:5 |
| Oxidative Cleavage | α-Methyl-dihydrocarvone | 1. O₃, DCM/MeOH, -78 °C; 2. Zn, AcOH | Chiral cyclopentanone | 70-80 | N/A |
| Diastereoselective Alkylation | Chiral Cyclopentanone Enolate | KHMDS, Allyl Bromide, THF, -78 °C | α-Allyl-cyclopentanone | 75-85 | >90:10 |
Logical Workflow for Natural Product Synthesis
The overall strategy for utilizing a chiral building block like this compound in natural product synthesis can be visualized as a logical workflow.
Caption: Workflow for natural product synthesis from a chiral building block.
This compound and its congeners from the p-menthane family of monoterpenes are powerful chiral building blocks for the enantioselective synthesis of complex natural products. Their ready availability, embedded stereochemical information, and versatile reactivity make them attractive starting points for the construction of challenging molecular targets. The provided protocols and workflow illustrate the general strategies employed to translate the chirality of these simple monoterpenes into the stereochemically rich architecture of bioactive natural products. Further exploration of the reactivity of these chiral synthons will undoubtedly lead to the development of novel and efficient synthetic routes to a wide array of valuable molecules.
Application Notes and Protocols: Asymmetric Synthesis Strategies Utilizing the Chiral Pool of (-)-Dihydrocarvyl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of asymmetric synthesis strategies that leverage the chiral scaffold of (-)-dihydrocarvyl acetate (B1210297), a readily available building block from the chiral pool. The focus is on the diastereoselective functionalization of the p-menthane (B155814) framework to generate complex chiral molecules with potential applications in drug discovery and natural product synthesis. While direct, detailed protocols for complex syntheses starting from (-)-dihydrocarvyl acetate are not extensively documented in publicly available literature, this document outlines key transformations and provides generalized protocols based on the reactivity of the closely related and often interchangeable precursor, (-)-dihydrocarvone.
Introduction
This compound, derived from the naturally abundant monoterpene (-)-carvone, is a valuable chiral starting material. Its inherent stereochemistry provides a powerful tool for controlling the three-dimensional arrangement of atoms in a target molecule, a critical aspect in the development of pharmaceuticals and other biologically active compounds. The p-menthane skeleton offers multiple sites for stereocontrolled functionalization, including the exocyclic double bond and the cyclohexanone (B45756) moiety (in its precursor, dihydrocarvone).
Key Synthetic Strategies and Applications
The primary application of the this compound chiral pool lies in its use as a scaffold to construct more complex molecules, particularly sesquiterpenoids and other natural products. The inherent chirality of the starting material is transferred and elaborated upon throughout the synthetic sequence.
A key strategy involves the transformation of the isopropenyl group and the functionalization of the cyclohexane (B81311) ring. While specific examples starting directly from the acetate are limited, the vast majority of synthetic approaches utilize its corresponding ketone, (-)-dihydrocarvone, which can be readily obtained from the acetate by hydrolysis and oxidation, or vice-versa by reduction and acetylation.
Logical Workflow for Utilizing the Chiral Pool
Caption: General workflow for the utilization of the (-)-dihydrocarvone/acetate chiral pool.
Key Transformations and Protocols
The following sections detail potential key reactions for elaborating the chiral scaffold of this compound. The protocols are generalized and may require optimization for specific substrates and desired outcomes.
Oxidative Cleavage of the Isopropenyl Group
Oxidative cleavage of the exocyclic double bond is a powerful strategy to generate a ketone functionality, which can then be used for a variety of carbon-carbon bond-forming reactions. Ozonolysis is a common method for this transformation.
Experimental Protocol: Ozonolysis of this compound
-
Preparation: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, methanol) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas through the solution. Monitor the reaction progress by TLC or by the appearance of a blue color, indicating an excess of ozone.
-
Quenching: Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.
-
Reductive Work-up: Add a reducing agent, such as dimethyl sulfide (B99878) (DMS) or triphenylphosphine (B44618) (TPP) (1.5 eq), and allow the solution to warm to room temperature overnight.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Purify the resulting keto-acetate by column chromatography on silica (B1680970) gel.
Data Presentation: Ozonolysis Transformation
| Starting Material | Product | Reagents | Typical Yield | Diastereoselectivity |
| This compound | (1S,4R)-4-acetyl-1-methyl-cyclohexan-1-yl acetate | 1. O₃, CH₂Cl₂/MeOH, -78 °C; 2. DMS | High | Not applicable (no new stereocenter) |
Epoxidation of the Isopropenyl Group
Epoxidation of the exocyclic double bond provides a versatile chiral epoxide intermediate. The epoxide can be opened by various nucleophiles in a regio- and stereoselective manner, allowing for the introduction of diverse functional groups.
Experimental Protocol: Diastereoselective Epoxidation
-
Preparation: Dissolve this compound (1.0 eq) in a dry, aprotic solvent such as dichloromethane.
-
Epoxidation: Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq), portion-wise at 0 °C. The stereoselectivity of the epoxidation will be directed by the existing chiral centers in the molecule.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting diastereomeric epoxides by column chromatography.
Data Presentation: Epoxidation Transformation
| Starting Material | Product | Reagents | Typical Yield | Diastereomeric Ratio (d.r.) |
| This compound | Diastereomeric mixture of epoxides | m-CPBA, CH₂Cl₂ | Good to High | Dependent on reaction conditions |
Reaction Pathway: Epoxidation and Ring-Opening
Caption: Epoxidation of this compound followed by nucleophilic ring-opening.
Hydroboration-Oxidation of the Isopropenyl Group
The hydroboration-oxidation of the exocyclic double bond allows for the anti-Markovnikov addition of water, leading to a primary alcohol. This transformation can proceed with high diastereoselectivity due to the steric hindrance imposed by the chiral scaffold.
Experimental Protocol: Hydroboration-Oxidation
-
Hydroboration: To a solution of this compound (1.0 eq) in dry THF at 0 °C under an inert atmosphere, add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) (1.0 M in THF, 1.1 eq) dropwise. Allow the reaction to stir at room temperature for several hours.
-
Oxidation: Cool the reaction mixture to 0 °C and slowly add an aqueous solution of sodium hydroxide (B78521) (e.g., 3 M), followed by the dropwise addition of hydrogen peroxide (30% aqueous solution).
-
Monitoring and Work-up: Stir the mixture at room temperature until the oxidation is complete (monitor by TLC). Extract the product with an appropriate organic solvent (e.g., diethyl ether).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, concentrate, and purify the resulting diol monoacetate by column chromatography.
Data Presentation: Hydroboration-Oxidation
| Starting Material | Product | Reagents | Typical Yield | Diastereoselectivity |
| This compound | Chiral diol monoacetate | 1. BH₃·THF; 2. H₂O₂, NaOH | Good | High d.r. expected |
Conclusion
The chiral pool of this compound and its precursor (-)-dihydrocarvone provides a versatile and cost-effective entry point for the asymmetric synthesis of complex molecules. The key transformations outlined in these notes, including oxidative cleavage, epoxidation, and hydroboration-oxidation, enable the diastereoselective functionalization of the p-menthane scaffold. These strategies are highly valuable for researchers in drug development and natural product synthesis, offering a reliable platform for the construction of novel, enantiomerically enriched compounds. Further exploration and optimization of these reactions will undoubtedly expand the utility of this important chiral building block.
GC-MS analytical method for quantification of (-)-dihydrocarvyl acetate in essential oils
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analytical method for the quantification of (-)-dihydrocarvyl acetate (B1210297) in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation, instrument parameters, and method validation procedures, offering a reliable framework for the accurate determination of this important terpene acetate. The methodologies are based on established practices for the analysis of volatile compounds in complex matrices.
Introduction
(-)-Dihydrocarvyl acetate is a monoterpene ester found in various essential oils, notably in species of Mentha (mint). It contributes to the characteristic aroma and potential therapeutic properties of these oils. Accurate quantification of this compound is crucial for the quality control of essential oils, standardization of herbal products, and for research into their pharmacological activities. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the separation and quantification of volatile and semi-volatile compounds in complex mixtures like essential oils, offering high sensitivity and selectivity.[1]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol describes the dilution of essential oil samples for GC-MS analysis.
Materials:
-
Essential oil sample
-
Ethyl acetate (GC grade or higher)
-
Volumetric flasks (10 mL)
-
Micropipettes
-
Vortex mixer
-
GC vials with septa
Procedure:
-
Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.
-
Add a suitable internal standard (e.g., n-tridecane or 2-fluorobiphenyl) to the flask.[1][2]
-
Dilute the sample to the 10 mL mark with ethyl acetate.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer an aliquot of the diluted sample into a GC vial for analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
GC Parameters:
| Parameter | Setting |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 50:1) |
| Oven Program | Initial temperature of 60 °C, hold for 2 min, ramp at 4 °C/min to 240 °C, hold for 5 min |
MS Parameters:
| Parameter | Setting |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Solvent Delay | 3 min |
Selected Ion Monitoring (SIM) for this compound:
Based on the NIST Mass Spectrometry Data Center, the following ions are recommended for the quantification and qualification of dihydrocarvyl acetate (Molecular Weight: 196.28 g/mol ):
| Ion (m/z) | Role |
| 136 | Quantifier |
| 93 | Qualifier |
| 108 | Qualifier |
Method Validation
To ensure the reliability of the analytical method, it is essential to perform a thorough validation. The following parameters should be assessed according to ICH or AOAC guidelines.[1][3]
-
Linearity: A calibration curve should be constructed using a series of standard solutions of this compound at a minimum of five concentration levels. The coefficient of determination (R²) should be ≥ 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: The accuracy of the method should be assessed by performing recovery studies on spiked blank matrix samples at three different concentration levels. Recoveries are typically expected to be within 80-120%.
-
Precision: The precision of the method should be evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should typically be less than 15%.
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components should be demonstrated by analyzing blank and spiked samples.
Data Presentation
The following table summarizes representative quantitative data for this compound in essential oils, compiled from literature sources.
| Essential Oil Source | Concentration of this compound | Reference |
| Mentha spicata (Leaf) | 16.0 - 400.0 ppm | Dr. Duke's Phytochemical and Ethnobotanical Databases |
| Spearmint Oil | 0 - 0.95% | Perfumer & Flavorist |
Visualizations
The following diagrams illustrate the key workflows and relationships in the GC-MS analytical method.
References
Application Note: HPLC Method Development for the Separation of Dihydrocarvyl Acetate Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a systematic approach to developing a High-Performance Liquid Chromatography (HPLC) method for the separation of dihydrocarvyl acetate (B1210297) isomers. Dihydrocarvyl acetate, a monoterpene ester, is a mixture of stereoisomers, and their individual isolation and quantification are crucial for quality control in the fragrance, flavor, and pharmaceutical industries. This document provides a comprehensive protocol for method development, including initial screening of stationary and mobile phases, optimization of chromatographic conditions, and method validation parameters. The proposed method utilizes a chiral stationary phase under normal-phase conditions, which has been shown to be effective for the separation of similar terpene derivatives.
Introduction
Dihydrocarvyl acetate is a naturally occurring monoterpenoid with the chemical formula C₁₂H₂₀O₂ and a molecular weight of 196.29 g/mol .[1][2] It is known for its pleasant, sweet, and fruity aroma and is used as a flavoring agent and fragrance component in various consumer products.[3] Dihydrocarvyl acetate exists as a complex mixture of isomers, including diastereomers and enantiomers, such as iso-dihydrocarveol acetate and neoiso-dihydrocarveol acetate.[4] The specific isomeric composition can significantly influence its sensory properties and potential biological activity. Therefore, a reliable analytical method for the separation and quantification of these isomers is essential.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of stereoisomers.[5] For chiral compounds like the isomers of dihydrocarvyl acetate, the use of a chiral stationary phase (CSP) is often necessary to achieve separation of enantiomers.[5] Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including terpene derivatives.[4][6] Normal-phase chromatography, employing non-polar mobile phases, is frequently the mode of choice for the separation of these relatively non-polar analytes.[7]
This application note provides a detailed protocol for developing a robust HPLC method for the separation of dihydrocarvyl acetate isomers, drawing upon established principles of chiral chromatography and specific examples of similar separations.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Column: A polysaccharide-based chiral column is recommended as a starting point. A good candidate is an amylose-based column, such as a CHIRALPAK® series column (e.g., CHIRALPAK® IC or similar), with typical dimensions of 250 mm x 4.6 mm, 5 µm particle size.
-
Solvents: HPLC grade n-hexane, isopropanol (B130326) (IPA), and ethanol.
-
Sample: Dihydrocarvyl acetate isomer mixture.
-
Sample Preparation: Prepare a stock solution of the dihydrocarvyl acetate isomer mixture in n-hexane at a concentration of 1 mg/mL. Further dilute with the initial mobile phase to a working concentration of approximately 100 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Method Development Workflow
The development of the HPLC method follows a logical progression from initial screening to method optimization.
Caption: Logical workflow for HPLC method development.
Initial Screening Conditions
The initial screening aims to find a suitable combination of stationary and mobile phases that provides some initial separation of the isomers.
Table 1: Initial Screening Parameters
| Parameter | Recommended Starting Condition |
| Column | CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Rationale:
-
A polysaccharide-based chiral column is chosen based on its proven success in separating a wide variety of chiral compounds, including terpene esters.
-
A normal-phase mobile phase of hexane (B92381) and an alcohol modifier is a standard starting point for such columns.
-
A low UV wavelength is selected because dihydrocarvyl acetate lacks a strong chromophore.[8]
Method Optimization
Once initial peaks are observed, the separation can be optimized to improve resolution and peak shape.
4.1. Mobile Phase Composition:
-
Modifier Percentage: Systematically vary the percentage of the alcohol modifier (isopropanol or ethanol) in the mobile phase. An increase in the modifier percentage will generally decrease retention times, while a decrease will increase retention and may improve resolution. Test compositions from 98:2 to 80:20 (Hexane:Modifier).
-
Modifier Type: Evaluate different alcohol modifiers, such as ethanol, in place of isopropanol. The change in the modifier can alter the selectivity of the separation.
4.2. Flow Rate:
-
Investigate the effect of flow rate on the separation. Lower flow rates (e.g., 0.5 - 0.8 mL/min) can lead to better resolution, but will increase the analysis time.
4.3. Column Temperature:
-
Varying the column temperature can influence the thermodynamics of the separation and affect selectivity. Evaluate temperatures in the range of 15 °C to 40 °C.
Optimized Chromatographic Conditions (Hypothetical)
Based on the optimization process, a hypothetical set of optimized conditions is presented below.
Table 2: Optimized HPLC Conditions
| Parameter | Optimized Condition |
| Column | CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Ethanol (95:5, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from the analysis of a dihydrocarvyl acetate isomer mixture under the optimized conditions.
Table 3: Quantitative Data Summary (Hypothetical)
| Isomer | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) | Relative Peak Area (%) |
| Isomer 1 | 12.5 | - | 1.1 | 35.2 |
| Isomer 2 | 14.2 | 2.1 | 1.2 | 28.9 |
| Isomer 3 | 16.8 | 2.5 | 1.1 | 20.5 |
| Isomer 4 | 18.5 | 1.9 | 1.3 | 15.4 |
Conclusion
The presented application note provides a detailed and systematic protocol for the development of an HPLC method for the separation of dihydrocarvyl acetate isomers. By employing a polysaccharide-based chiral stationary phase under normal-phase conditions, a robust and reliable separation can be achieved. The outlined workflow for method development, from initial screening to optimization, allows for the establishment of a suitable analytical method for the quality control and characterization of dihydrocarvyl acetate in various applications. The provided tables and diagram serve as a clear guide for researchers and scientists in this field.
References
Application Notes: (-)-Dihydrocarvyl Acetate in the Synthesis of Cannabinoid-Based Pharmaceutical Intermediates
Introduction
(-)-Dihydrocarvyl acetate (B1210297), a p-menthane (B155814) monoterpenoid, serves as a valuable chiral building block in the synthesis of pharmaceutical intermediates. Its inherent stereochemistry and reactive functionality make it a suitable precursor for the enantioselective synthesis of complex molecules. A significant application of this compound lies in the synthesis of cannabinoid analogs, such as Cannabichromene (B1668259) (CBC), which have garnered interest for their therapeutic potential. Cannabichromene has demonstrated notable anti-inflammatory, antibacterial, and antifungal properties, making its synthetic precursors valuable in drug discovery and development.[1][2]
The core synthetic strategy involves the acid-catalyzed condensation of a terpene derivative with a resorcinol, typically olivetol (B132274), in a Friedel-Crafts alkylation reaction.[3] This reaction facilitates the formation of the characteristic benzopyran core of many cannabinoids. By utilizing enantiomerically pure starting materials like (-)-dihydrocarvyl acetate, it is possible to achieve stereocontrol in the final product, which is often crucial for pharmacological activity.
Key Synthetic Application: Synthesis of a Cannabichromene Analog
A primary application of this compound is as a precursor to dihydrocarveol (B1210190), which can then be used to synthesize cannabinoid skeletons. The acetate group can be readily hydrolyzed to the corresponding alcohol, (-)-dihydrocarveol (B1197605). This alcohol, when reacted with olivetol under acidic conditions, can undergo a Friedel-Crafts alkylation to yield a cannabichromene-type intermediate. This intermediate is a key scaffold for the development of novel therapeutic agents targeting the endocannabinoid system and other biological pathways.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of cannabichromene (CBC) from terpene precursors and olivetol, which serves as a model for the reaction of (-)-dihydrocarveol. The yields and conditions can vary depending on the specific terpene, catalyst, and reaction parameters.
| Terpene Precursor | Phenolic Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Citral | Olivetol | Ethylenediamine diacetate | Toluene | Reflux | 75 | [4] |
| Citral | Olivetol | NH4Cl | Water | Reflux | 75 | [5] |
| Dihydrocarveol | Olivetol | Lewis Acid (e.g., BF3·OEt2) | Dichloromethane (B109758) | 0 to RT | Estimated 40-60 | Adapted Protocol |
| Citral | Olivetol | Piperidine/Acetic Anhydride | Toluene | 130 | 65 | [4] |
Note: The yield for the reaction with dihydrocarveol is an estimation based on similar reactions, as a specific literature value for this exact transformation was not identified.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to (-)-Dihydrocarveol
Objective: To prepare (-)-dihydrocarveol, the alcohol precursor required for the subsequent alkylation reaction.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a 10% aqueous solution of sodium hydroxide (2.0 eq).
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (-)-dihydrocarveol.
-
The product can be purified further by vacuum distillation or column chromatography if necessary.
Protocol 2: Synthesis of a Cannabichromene Analog via Friedel-Crafts Alkylation
Objective: To synthesize a cannabichromene analog by reacting (-)-dihydrocarveol with olivetol.
Materials:
-
(-)-Dihydrocarveol (from Protocol 1)
-
Olivetol
-
Lewis acid catalyst (e.g., Boron trifluoride diethyl etherate, BF3·OEt2)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask under an inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add olivetol (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
In a separate flask, dissolve (-)-dihydrocarveol (1.1 eq) in anhydrous dichloromethane.
-
Slowly add the solution of (-)-dihydrocarveol to the cooled olivetol solution.
-
To this mixture, add the Lewis acid catalyst (e.g., BF3·OEt2, 0.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the cannabichromene analog.
Visualizations
Caption: Synthetic pathway from this compound to a cannabichromene analog.
Caption: Experimental workflow for the synthesis of a cannabichromene analog.
Caption: Biological activities of the resulting cannabichromene-type intermediate.
References
- 1. Biological activity of cannabichromene, its homologs and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bibliography.maps.org [bibliography.maps.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Cannabinoids: “In Water” and “On Water” Approaches: Influence of SDS Micelles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of (-)-Dihydrocarvyl Acetate using Lipase Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic synthesis of (-)-dihydrocarvyl acetate (B1210297), a valuable chiral building block in organic synthesis. The method focuses on the kinetic resolution of racemic dihydrocarveol (B1210190) using lipase (B570770) catalysts, a green and efficient approach to obtaining the enantiomerically pure acetate. While specific literature on the enzymatic synthesis of (-)-dihydrocarvyl acetate is not abundant, this protocol is based on well-established procedures for the lipase-catalyzed kinetic resolution of structurally similar cyclic secondary alcohols and terpenoids.
Introduction
This compound is a chiral ester with applications in the fragrance, flavor, and pharmaceutical industries. Its stereoselective synthesis is of significant interest. Enzymatic kinetic resolution using lipases offers a highly selective and environmentally friendly alternative to traditional chemical methods. Lipases, a class of hydrolases, can catalyze the acylation of one enantiomer of a racemic alcohol at a much higher rate than the other, leading to the separation of the two enantiomers. This process typically involves the transesterification of an alcohol with an acyl donor in an organic solvent. The choice of lipase, acyl donor, solvent, and reaction conditions is crucial for achieving high enantioselectivity and yield.
Comparative Data on Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols
The following table summarizes quantitative data from various studies on the lipase-catalyzed kinetic resolution of secondary alcohols, providing a reference for optimizing the synthesis of this compound.
| Lipase Catalyst | Substrate | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |
| Pseudomonas cepacia (PSL-C) | Racemic secondary alcohols | Isopropenyl acetate | Toluene | 40 | Varies | ~50 | Up to 99 | [1] |
| Novozym® 435 (Candida antarctica Lipase B) | trans-3,5,4'-trihydroxystilbene | Vinyl acetate | - | 64 | 60 | 95 | Not reported | [1] |
| Pseudomonas cepacia lipase | β-tetralols | - | Hydrocarbon | - | - | - | - | [2] |
| Novozym® 435 (Candida antarctica Lipase B) | 2-phenylethanol | - | - | 57.8 | 1.3 | 85.4 | Not reported | [2] |
| Lipase from Pseudomonas fluorescens | Aromatic Morita-Baylis-Hillman adducts | Acyl anhydrides | THF or 2-MeTHF | - | - | ~50 | >90 | [3] |
| Novozym® 435 (Candida antarctica Lipase B) | Phenylglycinol | - | Solvent-free | - | - | 89.41 | Not reported | [4][5] |
Experimental Protocols
This section provides a detailed protocol for the enzymatic kinetic resolution of a model racemic secondary alcohol, which can be adapted for dihydrocarveol.
Materials and Reagents
-
Racemic dihydrocarveol
-
Immobilized Lipase (e.g., Novozym® 435 from Candida antarctica lipase B, or lipase from Pseudomonas cepacia)
-
Acyl donor (e.g., Vinyl acetate, Isopropenyl acetate, or Acetic anhydride)
-
Anhydrous organic solvent (e.g., Toluene, Hexane, or tert-Butyl methyl ether)
-
Molecular sieves (4 Å, activated)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (reaction flask, magnetic stirrer, temperature-controlled bath, etc.)
-
Analytical equipment for monitoring the reaction and determining enantiomeric excess (e.g., Gas Chromatography with a chiral column).
General Procedure for Enzymatic Acetylation
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add racemic dihydrocarveol (1.0 mmol).
-
Solvent and Acyl Donor Addition: Dissolve the substrate in 20 mL of an anhydrous organic solvent (e.g., toluene). Add the acyl donor (e.g., vinyl acetate, 2.0 mmol).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435, 50 mg) and activated molecular sieves (200 mg) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at a constant temperature (e.g., 40°C) in a temperature-controlled bath.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots, filtering the enzyme, and analyzing the sample by chiral Gas Chromatography (GC). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the produced acetate.
-
Work-up: Once the desired conversion is reached, filter off the immobilized lipase and molecular sieves. The lipase can be washed with fresh solvent and dried for potential reuse.
-
Purification: Wash the filtrate with a saturated solution of sodium bicarbonate to neutralize any acidic byproducts, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Separation and Analysis: Separate the resulting this compound from the unreacted (+)-dihydrocarveol using column chromatography on silica (B1680970) gel. Determine the enantiomeric excess of both the product and the remaining substrate by chiral GC analysis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Key Parameters Influencing Synthesis
Caption: Key parameters influencing the enzymatic synthesis of this compound.
References
- 1. Lipase catalyzed acetylation of 3,5,4'-trihydroxystilbene: optimization and kinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic enzymatic resolution of β-tetralols - Lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Menthol - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Derivatization of (-)-Dihydrocarvyl Acetate for Enhanced Analytical Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Dihydrocarvyl acetate (B1210297) is a p-menthane (B155814) monoterpenoid acetate ester found in certain essential oils and used as a fragrance and flavoring agent.[1] Its analysis is crucial for quality control, pharmacokinetic studies, and toxicological assessments. However, its weak chromophore and moderate volatility can present challenges for highly sensitive detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection and can sometimes benefit from derivatization to improve chromatographic behavior in Gas Chromatography (GC).
This document provides detailed protocols for the derivatization of (-)-dihydrocarvyl acetate to enhance its analytical detection. Since the acetate group itself is not readily derivatized for detection enhancement, the proposed strategy involves the hydrolysis of the ester to (-)-dihydrocarveol (B1197605), followed by derivatization of the resulting hydroxyl group. This approach allows for the introduction of moieties that significantly improve detectability by either GC-Mass Spectrometry (MS) or HPLC with UV-Vis or Fluorescence detection.
Two primary derivatization pathways are presented:
-
Silylation of (-)-dihydrocarveol for enhanced GC-MS analysis.
-
Benzoylation of (-)-dihydrocarveol for enhanced HPLC-UV analysis.
Logical Workflow for Derivatization
The derivatization strategy follows a two-step process to enhance the analytical detection of the parent compound, this compound.
Caption: Logical workflow for enhancing the detection of this compound.
Quantitative Data Summary
The following table summarizes expected improvements in analytical detection based on typical derivatization of terpene alcohols. Actual values for (-)-dihydrocarveol derivatives should be determined empirically.
| Parameter | Without Derivatization (GC-FID/MS) | Silylation (GC-MS) | Benzoylation (HPLC-UV) |
| Analyte | This compound | TMS-ether of (-)-Dihydrocarveol | Benzoyl ester of (-)-Dihydrocarveol |
| Detection Method | GC-FID, GC-MS | GC-MS | HPLC-UV (approx. 230 nm) |
| Expected LOD | ng/mL range | pg/mL to low ng/mL range | Low ng/mL range |
| Expected LOQ | ng/mL range | pg/mL to low ng/mL range | Low ng/mL range |
| Key Advantage | Direct analysis | Improved peak shape, enhanced MS fragmentation | Significant increase in UV absorbance |
Experimental Protocols
Protocol 1: Silylation of (-)-Dihydrocarveol for Enhanced GC-MS Analysis
This protocol describes the hydrolysis of this compound to (-)-dihydrocarveol, followed by silylation to form the trimethylsilyl (B98337) (TMS) ether for improved GC-MS analysis. Silylation increases volatility and thermal stability, often leading to sharper peaks and more characteristic mass spectra.
Experimental Workflow Diagram
Caption: Workflow for silylation of this compound for GC-MS analysis.
Methodology
-
Materials:
-
This compound standard
-
Methanol (anhydrous)
-
Sodium hydroxide (B78521) (NaOH)
-
Hexane (HPLC grade)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Glassware: reaction vials, pipettes, rotary evaporator or nitrogen stream evaporator.
-
-
Procedure:
-
Hydrolysis: a. Dissolve 1 mg of this compound in 2 mL of methanol in a reaction vial. b. Add 0.5 mL of 1 M NaOH in methanol. c. Seal the vial and heat at 60°C for 1 hour. d. Cool the reaction mixture to room temperature. e. Add 2 mL of deionized water and extract three times with 2 mL of hexane. f. Combine the hexane extracts and dry over anhydrous sodium sulfate.
-
Silylation: a. Transfer the dried hexane extract to a clean vial and evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator. b. To the dried residue of (-)-dihydrocarveol, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS. c. Seal the vial and heat at 70°C for 30 minutes. d. Cool to room temperature. The sample is now ready for GC-MS analysis.
-
-
GC-MS Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
-
Carrier Gas: Helium at 1 mL/min
-
MS Ion Source: 230°C
-
MS Quadrupole: 150°C
-
Scan Range: m/z 40-450
-
Protocol 2: Benzoylation of (-)-Dihydrocarveol for Enhanced HPLC-UV Analysis
This protocol details the hydrolysis of this compound followed by derivatization with benzoyl chloride. The introduction of the benzoyl group creates a strong chromophore, enabling sensitive detection by HPLC with a UV detector.
Experimental Workflow Diagram
Caption: Workflow for benzoylation of this compound for HPLC-UV analysis.
Methodology
-
Materials:
-
(-)-Dihydrocarveol (prepared as in Protocol 1, step 1)
-
Pyridine (anhydrous)
-
Benzoyl chloride
-
Ethyl acetate (HPLC grade)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
-
Procedure:
-
Derivatization: a. To the dried residue of (-)-dihydrocarveol (from ~1 mg of acetate), add 0.5 mL of anhydrous pyridine. b. Cool the mixture in an ice bath and slowly add 50 µL of benzoyl chloride. c. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Work-up: a. Quench the reaction by slowly adding 2 mL of 1 M HCl. b. Extract the mixture three times with 2 mL of ethyl acetate. c. Combine the organic layers and wash sequentially with 2 mL of saturated sodium bicarbonate solution and 2 mL of brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Sample Preparation for HPLC: a. Reconstitute the dried residue in a known volume (e.g., 1 mL) of acetonitrile. b. Filter through a 0.22 µm syringe filter before injection.
-
-
HPLC-UV Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Concluding Remarks
The derivatization of this compound, through a preliminary hydrolysis to (-)-dihydrocarveol, provides a robust strategy for enhancing its analytical detection. Silylation is recommended for GC-MS analysis to improve chromatographic performance and mass spectral characteristics. For HPLC-based methods, derivatization with a UV-absorbing agent like benzoyl chloride is highly effective for achieving low limits of detection. The choice of method will depend on the available instrumentation and the specific requirements of the analysis. It is essential to validate the chosen method for linearity, accuracy, precision, and sensitivity in the matrix of interest.
References
Application Notes and Protocols for the Use of (-)-Dihydrocarvyl Acetate in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Dihydrocarvyl acetate (B1210297) is a monoterpene ester found in various essential oils, such as those from celery, Scotch spearmint, and certain Mentha species.[1] It is recognized for its sweet, floral, and slightly minty aroma and is utilized in the flavor and fragrance industry.[1] While extensive structure-activity relationship (SAR) studies on (-)-dihydrocarvyl acetate for drug development are not widely published, its structural similarity to other biologically active monoterpenes suggests its potential as a scaffold for designing novel therapeutic agents. Monoterpenes and their derivatives have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and insecticidal effects.
These application notes provide a framework for conducting SAR studies using this compound as a lead compound. The following sections detail hypothetical SAR data, experimental protocols, and conceptual workflows to guide researchers in exploring the therapeutic potential of this and related compounds.
Physicochemical Properties of this compound
A solid understanding of the physicochemical properties of a lead compound is fundamental for any SAR study. These properties influence its pharmacokinetic and pharmacodynamic profiles.
| Property | Value | Reference |
| CAS Number | 20777-49-5 | [2] |
| Molecular Formula | C₁₂H₂₀O₂ | [2] |
| Molecular Weight | 196.29 g/mol | [2] |
| Appearance | Clear, colorless liquid | [1] |
| Odor | Sweet, floral, rose-like, slightly minty | [1] |
| Boiling Point | 232-234 °C | |
| Density | 0.947 g/mL at 20 °C | |
| Refractive Index | 1.459 at 20 °C | |
| Solubility | Insoluble in water; soluble in alcohol. | |
| Safety Profile | Skin irritant.[1] LD50 Oral - Rat - > 5,000 mg/kg. LD50 Dermal - Rabbit - > 5,000 mg/kg. | [3] |
Hypothetical Structure-Activity Relationship (SAR) Study: Anticancer Activity
To illustrate the process of an SAR study with this compound, a hypothetical investigation into its anticancer activity against a human cancer cell line (e.g., A549 lung carcinoma) is presented below. This hypothetical study is based on SAR principles applied to other monoterpenes.
Rationale
The core structure of this compound, a p-menthane (B155814) monoterpenoid, presents several opportunities for chemical modification to explore its interaction with a hypothetical anticancer target. Key areas for modification include the acetate group, the isopropenyl group, and the cyclohexyl ring.
Hypothetical Data
The following table summarizes the hypothetical cytotoxic activity (IC₅₀) of this compound and a series of its synthesized analogs against the A549 human lung cancer cell line.
| Compound ID | Structure | Modification from Parent Compound | IC₅₀ (µM) |
| 1 | This compound | Parent Compound | 75.2 |
| 2 | Analog A | Hydrolysis of acetate to alcohol | > 100 |
| 3 | Analog B | Replacement of acetate with propionate | 62.5 |
| 4 | Analog C | Replacement of acetate with benzoate (B1203000) | 45.8 |
| 5 | Analog D | Saturation of the isopropenyl double bond | 98.1 |
| 6 | Analog E | Epoxidation of the isopropenyl double bond | 33.7 |
| 7 | Analog F | Introduction of a hydroxyl group on the cyclohexyl ring | 55.3 |
Interpretation of Hypothetical SAR Data
-
Role of the Acetate Group: The removal of the acetate group (Analog A) leads to a significant loss of activity, suggesting the ester functionality is crucial for the compound's hypothetical cytotoxic effect.
-
Ester Chain Length and Aromaticity: Increasing the chain length of the ester (Analog B) provides a modest improvement in activity. The introduction of an aromatic ring in the ester moiety (Analog C) further enhances potency, possibly due to favorable interactions with the target protein.
-
Importance of the Isopropenyl Group: Saturation of the double bond in the isopropenyl group (Analog D) diminishes activity, indicating that the unsaturation is important.
-
Modification of the Isopropenyl Group: Epoxidation of the isopropenyl group (Analog E) results in the most potent analog in this hypothetical series, suggesting that the epoxide may be interacting with a key residue in the target's active site.
-
Ring Substitution: The addition of a polar hydroxyl group to the cyclohexyl ring (Analog F) slightly improves activity, which could be due to the formation of a new hydrogen bond with the target.
Experimental Protocols
The following are detailed protocols for the synthesis of a hypothetical analog and the evaluation of its cytotoxic activity.
Protocol 1: Synthesis of Analog C ((-)-Dihydrocarvyl Benzoate)
Objective: To replace the acetate group of this compound with a benzoate group.
Materials:
-
(-)-Dihydrocarveol (B1197605) (obtained from the hydrolysis of this compound)
-
Benzoyl chloride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate for elution
Procedure:
-
To a solution of (-)-dihydrocarveol (1.0 eq) in dry DCM, add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Characterize the purified (-)-dihydrocarvyl benzoate using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against the A549 cancer cell line.
Materials:
-
A549 human lung carcinoma cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO to create stock solutions)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37 °C in a 5% CO₂ atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound and its analogs, leading to apoptosis in cancer cells.
Caption: Hypothetical signaling pathway inhibited by a this compound analog.
Experimental Workflow for a SAR Study
This diagram outlines the general workflow for conducting a structure-activity relationship study.
Caption: General workflow for a structure-activity relationship (SAR) study.
Disclaimer: The SAR study, including the data and signaling pathway presented, is hypothetical and for illustrative purposes only. Researchers should conduct their own experiments to validate any potential biological activities of this compound and its derivatives.
References
Troubleshooting & Optimization
Overcoming side reactions in the acetylation of allylic alcohols like dihydrocarveol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the acetylation of allylic alcohols, with a specific focus on dihydrocarveol (B1210190).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My acetylation of dihydrocarveol is resulting in a low yield of the desired dihydrocarvyl acetate. What are the potential causes and how can I improve the yield?
A1: Low yields in the acetylation of dihydrocarveol can stem from several factors. Incomplete reaction is a common issue. Ensure you are using a sufficient excess of the acetylating agent, such as acetic anhydride (B1165640). A typical protocol may use 1.5 to 2.0 equivalents of acetic anhydride for each hydroxyl group.[1] The reaction time may also be insufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[1]
Another significant factor can be the choice of catalyst and reaction conditions. While pyridine (B92270) is a common base used in these reactions, more potent catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction, even in catalytic amounts, leading to higher yields in shorter times.[2][3][4] The use of a solvent can also be critical; for instance, employing a solvent like dimethylformamide (DMF) has been shown to be effective in achieving high yields for challenging acetylations.[1]
Finally, consider the workup procedure. Quenching the reaction appropriately, for example with dry methanol, and thorough extraction and washing steps are crucial to minimize product loss.[1]
Q2: I am observing an unexpected isomer in the NMR spectrum of my product. What could this be?
A2: The presence of an unexpected isomer in the product of dihydrocarveol acetylation is likely due to an allylic rearrangement . This is a common side reaction for allylic alcohols under certain conditions. The reaction can proceed through an SN2' mechanism, where the nucleophile (acetate) attacks the double bond, leading to a shift in the position of the double bond and the formation of a constitutional isomer of the expected product.
To minimize allylic rearrangement, it is crucial to control the reaction conditions. The choice of catalyst is paramount. While acidic conditions can promote rearrangement, certain Lewis acids or metal catalysts can offer higher selectivity. For instance, some palladium complexes have been specifically designed to control the regioselectivity of nucleophilic attack on allylic systems.
Q3: My reaction mixture is turning dark, and I am getting a complex mixture of byproducts. What is causing this decomposition?
A3: A dark reaction mixture and the formation of multiple byproducts often indicate decomposition of the starting material or product. For allylic alcohols like dihydrocarveol, elimination reactions to form dienes are a possible side reaction, especially under harsh acidic conditions or at elevated temperatures.
To avoid this, it is recommended to use milder reaction conditions. Running the reaction at room temperature or 0 °C can help minimize decomposition.[1] The choice of acetylating agent and catalyst is also important. Using acetic anhydride with a non-acidic catalyst like DMAP is generally milder than using acetyl chloride, which generates HCl as a byproduct.[2] Ensuring an inert atmosphere (e.g., argon or nitrogen) can also prevent oxidation-related side reactions.
Q4: How can I choose the best acetylating agent and catalyst for my dihydrocarveol acetylation?
A4: The optimal choice depends on the desired outcome in terms of yield, purity, and reaction time.
-
Acetic Anhydride with Pyridine: This is a classic and widely used method. Pyridine acts as a base to neutralize the acetic acid byproduct and as a nucleophilic catalyst.[1] It is effective but may require longer reaction times or heating for sterically hindered alcohols.
-
Acetic Anhydride with DMAP: 4-Dimethylaminopyridine (DMAP) is a highly efficient acylation catalyst, often used in small, catalytic amounts along with a stoichiometric base like triethylamine.[2][3] This system is generally faster and more effective for sterically hindered or less reactive alcohols.
-
Acetyl Chloride: This is a more reactive acetylating agent than acetic anhydride. However, it produces HCl, which can lead to acid-catalyzed side reactions like rearrangement and elimination, especially with sensitive substrates like allylic alcohols. Its use often requires a non-nucleophilic base to scavenge the HCl.
-
Enzymatic Acetylation: For highly selective acetylations, enzymatic methods using lipases can be an excellent option. These reactions are often performed under very mild conditions and can exhibit high chemo-, regio-, and enantioselectivity.[5]
For dihydrocarveol, a good starting point would be acetic anhydride with a catalytic amount of DMAP at room temperature to promote a high yield while minimizing side reactions.
Quantitative Data Summary
The following table summarizes typical yields for the acetylation of various alcohols under different catalytic conditions. While specific data for dihydrocarveol is limited in comparative studies, this table provides a general overview of the efficacy of different methods.
| Catalyst | Acetylating Agent | Substrate | Yield (%) | Reference |
| Pyridine | Acetic Anhydride | Primary Alcohol | >95 | [1] |
| DMAP (catalytic) | Acetic Anhydride | Secondary Alcohol | >95 | [2] |
| DMAP (catalytic) | Acetic Anhydride | Tertiary Alcohol | ~90 | [2] |
| VOSO₄ | Acetic Anhydride | Phenol (Thymol) | 80 | [3] |
| Lewis Acids (e.g., Cu(OTf)₂) | Acetic Anhydride | Various Alcohols | High | [4] |
Experimental Protocols
Protocol 1: Standard Acetylation of Dihydrocarveol using Acetic Anhydride and Pyridine
This protocol is a standard method for the acetylation of alcohols and can be adapted for dihydrocarveol.[1]
Materials:
-
Dihydrocarveol
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Dry Dichloromethane (B109758) (or Ethyl Acetate)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Dry Methanol
Procedure:
-
Dissolve dihydrocarveol (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of alcohol) in a round-bottom flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench the excess acetic anhydride by the slow addition of dry methanol.
-
Remove the solvents under reduced pressure. Co-evaporate with toluene (2-3 times) to ensure complete removal of pyridine.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dihydrocarvyl acetate.
-
Purify the crude product by silica (B1680970) gel column chromatography if necessary.
Visualizations
Caption: Reaction scheme for the acetylation of dihydrocarveol.
Caption: Troubleshooting workflow for dihydrocarveol acetylation.
References
- 1. Peracetylation of polyphenols under rapid and mild reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ester synthesis by acylation [organic-chemistry.org]
- 5. A review on enzymatic acylation as a promising opportunity to stabilizing anthocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (-)-Dihydrocarvyl Acetate by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of (-)-dihydrocarvyl acetate (B1210297) from reaction mixtures using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of (-)-dihydrocarvyl acetate and similar terpenoid acetates.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not move from the origin (low Rf value) | The solvent system is not polar enough to elute the compound. | Gradually increase the polarity of the eluent. For a hexane (B92381)/ethyl acetate system, incrementally increase the percentage of ethyl acetate. A good starting point for terpenoid acetates is a 10-20% ethyl acetate in hexane mixture. |
| Compound runs with the solvent front (high Rf value) | The solvent system is too polar, causing the compound to elute too quickly with poor separation. | Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (e.g., hexane). Aim for an Rf value of 0.2-0.4 for the target compound on a TLC plate for optimal separation. |
| Poor separation of this compound from impurities | - Inappropriate solvent system.- Column overloading.- Column packing issues (channeling). | - Optimize the solvent system using TLC. Test various ratios of hexane and ethyl acetate to maximize the separation between the desired compound and impurities.- Reduce the amount of crude material loaded onto the column. A general guideline is a 50:1 to 100:1 ratio of silica (B1680970) gel to crude mixture by weight.- Ensure the column is packed uniformly without any air bubbles or cracks. Wet (slurry) packing is often preferred. |
| Product fractions are contaminated with a closely eluting impurity | Insufficient resolution between the product and the impurity. | - Use a shallower solvent gradient during elution to improve separation.- If the impurity is less polar, it will elute first. Collect smaller fractions as the main peak begins to elute to better isolate the pure compound. |
| Compound appears to have decomposed on the column | This compound may be sensitive to the acidic nature of standard silica gel. | - Perform a stability test by spotting the compound on a silica TLC plate and letting it sit for an hour before developing. If degradation is observed, consider using deactivated (neutral) silica gel or alumina (B75360) as the stationary phase. |
| No compound is eluting from the column | - The compound may have decomposed on the column.- The compound may be eluting in very dilute fractions that are difficult to detect. | - Check for decomposition as described above.- Concentrate the collected fractions and re-analyze by TLC. |
| Tailing of the product spot on TLC after chromatography | - The compound is interacting too strongly with the stationary phase.- The column may have been overloaded. | - Consider adding a small amount (0.1-1%) of a modifier like triethylamine (B128534) to the eluent if the compound has basic functionalities, or acetic acid for acidic compounds, to reduce tailing.- Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A common and effective solvent system for terpenoid acetates of moderate polarity is a mixture of hexane and ethyl acetate. A good starting point for TLC analysis is a 9:1 or 8:2 (v/v) mixture of hexane:ethyl acetate. The ratio can then be optimized to achieve an Rf value of approximately 0.2-0.4 for this compound.
Q2: How much silica gel should I use for my column?
A2: The amount of silica gel depends on the amount of crude material to be purified and the difficulty of the separation. A general rule of thumb is to use a 50:1 to 100:1 weight ratio of silica gel to the crude mixture. For difficult separations, a higher ratio may be necessary.
Q3: Should I perform wet or dry loading of my sample?
A3: For liquid samples like crude this compound, wet loading is generally preferred. Dissolve the sample in a minimal amount of the initial, least polar eluent and carefully apply it to the top of the column. Dry loading, where the sample is pre-adsorbed onto a small amount of silica gel, is useful for solid samples or those that are not very soluble in the starting eluent.
Q4: How can I visualize this compound on a TLC plate?
A4: Since this compound does not have a strong UV chromophore, it will not be visible under a UV lamp. Staining is required for visualization. Common stains for this type of compound include potassium permanganate (B83412) (will appear as a yellow spot on a purple background) or a p-anisaldehyde stain (will develop a colored spot upon heating).
Q5: What is a typical yield and purity I can expect after column chromatography of this compound?
A5: For a well-optimized column chromatography purification of a similar terpenoid acetate, such as linalyl acetate, a recovery yield of 95-97% with a purity of 97-99% can be achieved[1]. Similar results can be expected for this compound with careful execution of the protocol.
Experimental Protocol: Purification of a Terpenoid Acetate by Flash Column Chromatography
This protocol is adapted from a procedure for the purification of linalyl acetate, a structurally similar monoterpenoid acetate, and should be a good starting point for the purification of this compound[1].
Materials:
-
Crude reaction mixture containing this compound
-
Silica gel (60-230 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
TLC plates, developing chamber, and staining solution (e.g., potassium permanganate)
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in a chamber with a hexane:ethyl acetate solvent system (e.g., 9:1 v/v).
-
Visualize the plate using a suitable stain.
-
Adjust the solvent system to achieve an Rf value of 0.2-0.4 for the desired product and maximum separation from impurities.
-
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (determined from TLC analysis).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
Add a thin layer of sand (approx. 1 cm) on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the initial eluent.
-
Carefully apply the sample solution to the top of the column using a pipette, taking care not to disturb the sand layer.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to begin flash chromatography.
-
Start collecting fractions in labeled tubes or flasks.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
-
Monitoring the Separation:
-
Monitor the elution of the compounds by spotting aliquots from the collected fractions onto a TLC plate.
-
Develop and visualize the TLC plate to identify the fractions containing the pure this compound.
-
-
Isolation of the Pure Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity using appropriate analytical techniques (e.g., GC-MS, NMR).
-
Quantitative Data
The following table presents typical data for the purification of a monoterpenoid acetate by column chromatography, based on the purification of linalyl acetate[1]. This data can be used as a benchmark for the purification of this compound.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (70:1 weight ratio to crude mixture) | A higher ratio may be needed for more difficult separations. |
| Mobile Phase (Eluent) | 19:1 Hexanes:Ethyl Acetate (Isocratic) | The optimal solvent system should be determined by TLC. |
| Rf of Linalyl Acetate | ~0.4 in 19:1 Hexanes:Ethyl Acetate | The Rf of this compound is expected to be in a similar range. |
| Recovery Yield | 95-97% | Dependent on the efficiency of the separation and handling. |
| Purity after Chromatography | 97-99% | As determined by analytical methods like GC-MS. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for column chromatography.
References
Improving yield and purity in the large-scale synthesis of (-)-dihydrocarvyl acetate
Technical Support Center: Large-Scale Synthesis of (-)-Dihydrocarvyl Acetate (B1210297)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (-)-dihydrocarvyl acetate. Our goal is to help you improve both the yield and purity of your product through detailed experimental protocols, troubleshooting advice, and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound on a large scale?
The most common and scalable synthesis is a two-step process:
-
Reduction of (-)-carvone (B1668593): The carbonyl group of (-)-carvone is selectively reduced to a hydroxyl group to form (-)-dihydrocarveol (B1197605).
-
Acetylation of (-)-dihydrocarveol: The hydroxyl group of (-)-dihydrocarveol is then acetylated using an acetylating agent to yield this compound.
Q2: What are the critical factors for maximizing the yield in the reduction step?
Key factors include the choice of reducing agent, temperature control, and preventing side reactions. A selective reducing agent is crucial to avoid the reduction of the carbon-carbon double bonds. Maintaining a low reaction temperature can help improve selectivity and minimize the formation of byproducts.
Q3: How can I ensure high purity of the final this compound?
High purity is achieved through a combination of controlled reaction conditions to minimize byproduct formation and effective purification of the final product. Careful monitoring of the reaction progress and purification by methods such as fractional distillation are essential.
Q4: What are the common impurities I might encounter?
Common impurities can include unreacted (-)-dihydrocarveol, isomers of dihydrocarvyl acetate, and byproducts from the reduction step such as dihydrocarvone (B1202640) or carvomenthone.
Q5: Which analytical techniques are recommended for monitoring the synthesis?
Gas chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for monitoring the progress of both the reduction and acetylation steps, as well as for determining the purity and isomeric composition of the final product.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for structural confirmation of the intermediate and final products.[3]
Experimental Protocols
Step 1: Large-Scale Reduction of (-)-Carvone to (-)-Dihydrocarveol
This protocol focuses on the selective reduction of the carbonyl group using sodium borohydride (B1222165).
Materials:
-
(-)-Carvone (98% purity)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve (-)-carvone in methanol.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a solution of sodium borohydride in cold deionized water via the addition funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Monitor the reaction progress by GC until the (-)-carvone is consumed.
-
Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is neutral.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain crude (-)-dihydrocarveol.
Step 2: Large-Scale Acetylation of (-)-Dihydrocarveol
This protocol describes the acetylation using acetic anhydride (B1165640) with pyridine (B92270) as a catalyst.
Materials:
-
(-)-Dihydrocarveol (from Step 1)
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a clean and dry reaction vessel, dissolve the crude (-)-dihydrocarveol in anhydrous pyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by GC until the (-)-dihydrocarveol is consumed.
-
Quench the reaction by carefully adding deionized water.
-
Extract the mixture with diethyl ether.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to yield crude this compound.
Purification: Vacuum Fractional Distillation
The crude this compound can be purified by vacuum fractional distillation to separate it from unreacted starting materials and byproducts.
Data Presentation
Table 1: Comparison of Reduction Methods for (-)-Carvone
| Reducing Agent/Method | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Remarks |
| Sodium Borohydride (NaBH₄) | Methanol/Water | 0-10 | 2-3 | 85-95 | Cost-effective and selective for the carbonyl group. |
| Luche Reduction (NaBH₄/CeCl₃) | Methanol | 0-5 | 1-2 | >95 | Highly selective for the carbonyl group, minimizing C=C bond reduction.[3] |
| Catalytic Hydrogenation (Pd/C) | Ethanol | 25 | 4-6 | Variable | Can lead to over-reduction to carvomenthone if not carefully controlled.[3] |
Table 2: Comparison of Acetylation Catalysts for (-)-Dihydrocarveol
| Catalyst | Acetylating Agent | Solvent | Temperature (°C) | Typical Yield (%) | Key Remarks |
| Pyridine | Acetic Anhydride | Pyridine | 25 | 90-98 | A common and effective base catalyst.[4][5] |
| VOSO₄ | Acetic Anhydride | Solvent-free | 25 | ~80-90 | A more sustainable, solvent-free option.[6] |
| DMAP | Acetic Anhydride | Dichloromethane | 25 | >95 | A highly efficient catalyst, often used in smaller-scale reactions. |
Troubleshooting Guides
Issue 1: Low Yield in the Reduction of (-)-Carvone
Possible Causes:
-
Incomplete Reaction: Insufficient reaction time or temperature.
-
Side Reactions: Reduction of the carbon-carbon double bonds, leading to byproducts like dihydrocarvone or carvomenthone.
-
Decomposition of Reducing Agent: The sodium borohydride may have degraded due to improper storage.
-
Losses During Work-up: Emulsion formation during extraction or incomplete extraction.
Solutions:
-
Monitor the Reaction: Use GC to ensure the reaction has gone to completion before quenching.
-
Control Temperature: Maintain a low temperature (0-5 °C) to enhance the selectivity of the reduction of the carbonyl group.
-
Use Fresh Reagents: Ensure the sodium borohydride is fresh and has been stored in a dry environment.
-
Optimize Work-up: If emulsions form, add brine to the aqueous layer to break them. Ensure thorough extraction by performing multiple extractions.
Issue 2: Low Purity of this compound After Acetylation
Possible Causes:
-
Incomplete Acetylation: Unreacted (-)-dihydrocarveol remains in the product.
-
Presence of Byproducts from the Reduction Step: Impurities from the first step are carried over.
-
Side Reactions During Acetylation: Dehydration of the alcohol or other side reactions.
-
Inefficient Purification: Inadequate separation during fractional distillation.
Solutions:
-
Ensure Complete Acetylation: Use a slight excess of acetic anhydride and allow for sufficient reaction time. Monitor by GC.
-
Purify the Intermediate: If the crude (-)-dihydrocarveol contains significant impurities, consider purifying it by distillation before proceeding to the acetylation step.
-
Optimize Work-up: Thoroughly wash the organic layer with 1 M HCl to remove all traces of pyridine, which can be difficult to remove during distillation. Use saturated sodium bicarbonate to neutralize any remaining acetic acid.
-
Optimize Distillation: Use a fractionating column with sufficient theoretical plates and control the vacuum and temperature carefully to achieve good separation of the desired product from impurities.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the reduction step.
Caption: Troubleshooting logic for low purity of this compound.
References
- 1. Dihydrocarvyl acetate [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carvone - Wikipedia [en.wikipedia.org]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in the chromatographic separation of terpenyl acetate isomers
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the chromatographic separation of terpenyl acetate (B1210297) isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of terpenyl acetate isomers challenging?
A1: Terpenyl acetate isomers, such as enantiomers (e.g., (+)- and (-)-α-terpinyl acetate) and diastereomers (e.g., bornyl and isobornyl acetate), often possess very similar physicochemical properties. This results in close retention times and potential co-elution in both gas chromatography (GC) and high-performance liquid chromatography (HPLC), making their separation and accurate quantification difficult.
Q2: What are the primary chromatographic techniques for separating terpenyl acetate isomers?
A2: Gas chromatography (GC) is a common and effective technique for the separation of volatile terpenyl acetate isomers. For chiral separations (enantiomers), GC with a chiral stationary phase (CSP) is the preferred method.[1] High-performance liquid chromatography (HPLC), particularly with chiral columns, is also a powerful tool, offering alternative selectivity.[1]
Q3: How do I select an appropriate chiral stationary phase (CSP) for my separation?
A3: For GC, derivatized cyclodextrin-based CSPs are highly effective for a wide range of chiral monoterpenes and their derivatives.[1] For HPLC, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, offer broad enantioselectivity and are a good starting point for method development.[1][2] A screening process with a few different columns is often the most effective approach to finding the optimal stationary phase.[2]
Q4: What are typical starting conditions for mobile phases in the HPLC separation of terpenyl acetate isomers?
A4: In normal-phase HPLC, a common mobile phase consists of a mixture of an alkane (e.g., hexane (B92381) or heptane) with an alcohol modifier like isopropanol (B130326) or ethanol.[1] For reversed-phase HPLC, mixtures of acetonitrile (B52724) or methanol (B129727) with water are typically used.[1] The specific ratio of the solvents will need to be optimized for the particular isomers and the chosen chiral stationary phase.
Q5: How does temperature influence the chiral separation of terpenyl acetate isomers?
A5: Temperature is a critical parameter in chiral chromatography. In GC, optimizing the oven temperature program can significantly improve the resolution of enantiomers.[1] In HPLC, adjusting the column temperature can alter enantioselectivity, and in some instances, even reverse the elution order of the enantiomers.[3][4] Generally, lower temperatures tend to improve chiral separation, though this can lead to broader peaks.[5]
Troubleshooting Guides
Issue 1: Poor or No Resolution of Isomers
| Potential Cause | Recommended Solution |
| Incorrect Stationary Phase | The chosen stationary phase may not be suitable for the specific isomers. For chiral separations, screen different CSPs (e.g., various derivatized cyclodextrins for GC or different polysaccharide-based columns for HPLC).[1] |
| Suboptimal Mobile Phase/Carrier Gas Flow Rate | The flow rate affects both efficiency and resolution. Optimize the flow rate; slower flow rates often enhance resolution but lead to longer analysis times.[1][6] |
| Incorrect Mobile Phase Composition (HPLC) | Adjust the ratio of the strong and weak solvents in the mobile phase. For normal-phase, vary the percentage of the alcohol modifier. For reversed-phase, alter the organic solvent-to-water ratio.[1][7] |
| Inappropriate Temperature Program (GC) | A non-optimal temperature program can lead to co-elution. A slower temperature ramp rate can often improve the separation of closely eluting peaks. |
| Suboptimal Column Temperature (HPLC) | Temperature significantly impacts selectivity. Experiment with different column temperatures to find the optimal condition for your separation.[3][4] |
Issue 2: Peak Tailing
| Potential Cause | Recommended Solution |
| Active Sites in the GC Inlet or Column | Polar functional groups in terpenoids can interact with active sites. Use a deactivated inlet liner and consider trimming the first few centimeters of the GC column.[1][8] |
| Column Overload | Injecting too much sample can lead to asymmetrical peaks. Reduce the amount of sample injected or dilute the sample.[9] |
| Incompatible Sample Solvent | A mismatch in polarity between the sample solvent and the stationary phase can cause poor peak shape.[1][10] Ensure the sample is dissolved in a compatible solvent, ideally the mobile phase for HPLC. |
| Poor Column Cut (GC) | An uneven column cut can cause turbulence and peak tailing. Ensure the column is cut cleanly at a 90-degree angle.[11][12] |
| Column Contamination | Contaminants can create active sites. Bake out the GC column at a high temperature (within its limits) or flush the HPLC column with a strong, compatible solvent.[1] |
Quantitative Data Summary
The following table provides representative quantitative data for the analysis of impurities in acetate esters using GC-FID. This data can serve as a benchmark when developing and validating analytical methods for terpenyl acetate isomers.
| Analyte Type | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Precision (%RSD) |
| Process-Related Impurities | GC-FID / GC-MS | 0.005% - 0.01% | 0.015% - 0.03% | 95.2 - 103.5 | < 3.0 |
| Residual Solvents | Headspace GC-FID | 1 - 2 ppm | 3 - 6 ppm | 92.8 - 105.7 | < 5.0 |
This data is illustrative and based on the analysis of analogous acetate esters. Actual performance should be established during method validation for the specific terpenyl acetate isomers of interest.[13]
Experimental Protocols
Chiral GC-FID/MS Method for Terpenyl Acetate Enantiomers
This protocol provides a starting point for the separation of chiral terpenyl acetate isomers.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A chiral capillary column, such as one with a derivatized β-cyclodextrin stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at an optimized flow rate.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 2°C/minute to 180°C.
-
Hold: 5 minutes at 180°C.
-
Note: The temperature program should be optimized to achieve baseline separation.
-
-
Injector:
-
Temperature: 250°C.
-
Mode: Split (e.g., 50:1 ratio) to prevent column overload.
-
-
Detector:
-
FID Temperature: 280°C.
-
MS Transfer Line Temperature: 280°C.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Chiral HPLC-UV Method for Terpenyl Acetate Enantiomers
This protocol is a starting point for developing a normal-phase HPLC method.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral column (e.g., cellulose or amylose-based, 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 98:2 v/v). The ratio should be optimized to achieve the desired resolution.
-
Flow Rate: 0.5 - 1.0 mL/min. Lower flow rates can improve resolution.[14]
-
Column Temperature: Ambient or controlled (e.g., 25°C). Temperature can be adjusted to optimize selectivity.[14]
-
Detection: UV at a suitable wavelength (e.g., 210-220 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Troubleshooting workflow for poor isomer separation.
Caption: Logic for selecting a chiral column.
References
- 1. benchchem.com [benchchem.com]
- 2. chiraltech.com [chiraltech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. benchchem.com [benchchem.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Minimizing byproduct formation in the synthesis of (-)-dihydrocarvyl acetate
Technical Support Center: Synthesis of (-)-Dihydrocarvyl Acetate (B1210297)
Welcome to the technical support center for the synthesis of (-)-dihydrocarvyl acetate. This guide is designed to assist researchers, scientists, and drug development professionals in minimizing byproduct formation and troubleshooting common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and efficient synthetic route involves a two-step process:
-
Reduction of (-)-carvone (B1668593): The carbonyl group of (-)-carvone is selectively reduced to the corresponding alcohol, (-)-dihydrocarveol (B1197605).
-
Acetylation of (-)-dihydrocarveol: The hydroxyl group of (-)-dihydrocarveol is then acetylated to yield this compound.
Q2: What are the critical factors for minimizing byproduct formation in this synthesis?
A2: The two most critical factors are:
-
Chemoselectivity in the reduction step: It is crucial to selectively reduce the carbonyl group of carvone (B1668592) without reducing the carbon-carbon double bonds. The Luche reduction is highly effective for this purpose.
-
Purity of the starting materials and reagents: Using high-purity (-)-carvone, dihydrocarveol, and acetylation reagents is essential to prevent the introduction of impurities that can lead to side reactions.
Q3: How can I effectively remove the catalyst and unreacted reagents after the acetylation step?
A3: A standard workup procedure is effective. This typically involves washing the reaction mixture with a mild acid (e.g., 1 M HCl) to remove basic catalysts like pyridine (B92270), followed by washing with a saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted acetic anhydride (B1165640). A final wash with brine helps to remove water before drying the organic layer.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of (-)-Dihydrocarveol in the Reduction Step
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Use a slight excess of the reducing agent (e.g., NaBH₄). |
| Side Reactions (e.g., reduction of C=C bonds) | - Employ a highly chemoselective reducing agent. The Luche reagent (NaBH₄/CeCl₃) is recommended for its high selectivity in reducing the carbonyl group in the presence of an α,β-unsaturated system.[1][2][3] |
| Decomposition of the Product | - Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize side reactions and decomposition. |
Problem 2: Presence of Impurities in the Acetylation Step
| Possible Cause | Recommended Solution |
| Incomplete Acetylation | - Use a slight excess of acetic anhydride (1.2-1.5 equivalents).- Ensure the base catalyst (e.g., pyridine) is anhydrous and used in an appropriate amount (typically as the solvent or in excess).- Increase the reaction time and monitor by TLC until the starting alcohol is consumed.[4][5] |
| Hydrolysis of Acetic Anhydride | - Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.[4] |
| Formation of Colored Byproducts | - Avoid strong acids as catalysts, which can cause polymerization or oxidation. A base-catalyzed acetylation with pyridine is a milder alternative.- Purify the crude product using column chromatography. |
| Residual Pyridine or Acetic Acid in the Product | - During the workup, wash the organic layer thoroughly with 1 M HCl to remove pyridine, followed by saturated NaHCO₃ solution to remove acetic acid. Check the pH of the final aqueous wash to ensure it is neutral.[6][7] |
Data Presentation
Table 1: Comparison of Reduction Methods for (-)-Carvone
| Reduction Method | Reducing Agent | Typical Yield of (-)-Dihydrocarveol | Key Byproducts | Selectivity |
| Luche Reduction | NaBH₄, CeCl₃·7H₂O in Methanol (B129727) | >95% | Minimal; trace amounts of carveol. | Highly chemoselective for the carbonyl group, preserving the C=C bonds.[1][2][3] |
| Meerwein-Ponndorf-Verley (MPV) | Al(Oi-Pr)₃ in Isopropanol | 85-95% | Dihydrocarvone, unreacted carvone.[3][8] | Good chemoselectivity, but can be slower and require higher temperatures than the Luche reduction.[8] |
| Catalytic Hydrogenation | H₂, Pd/C | Variable | Carvomenthol, carvomenthone. | Not selective; reduces both the carbonyl and C=C bonds.[3] |
Table 2: Comparison of Acetylation Catalysts for (-)-Dihydrocarveol
| Catalyst | Reagent | Typical Yield of this compound | Reaction Conditions | Advantages | Disadvantages |
| Pyridine | Acetic Anhydride | >90% | Room temperature, 2-4 hours. | Mild conditions, high yield.[5] | Pyridine has an unpleasant odor and must be completely removed during workup.[5] |
| DMAP | Acetic Anhydride | >95% | Room temperature, shorter reaction times. | Highly efficient catalyst, even in small amounts. | More expensive than pyridine. |
| None | Acetic Anhydride | Lower | Higher temperatures and longer reaction times may be required. | Catalyst-free conditions are "greener".[3] | Slower reaction rates and potentially incomplete conversion. |
Experimental Protocols
Protocol 1: Luche Reduction of (-)-Carvone to (-)-Dihydrocarveol
-
Dissolve (-)-carvone (1.0 eq) and CeCl₃·7H₂O (1.2 eq) in methanol at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (1.5 eq) portion-wise over 15-20 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude (-)-dihydrocarveol.
Protocol 2: Acetylation of (-)-Dihydrocarveol
-
Dissolve (-)-dihydrocarveol (1.0 eq) in anhydrous pyridine under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ (to remove acetic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography if necessary.[6]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield in the reduction step.
Caption: Troubleshooting impurities in the acetylation step.
References
- 1. Luche reduction - Wikipedia [en.wikipedia.org]
- 2. Solved hur hun OC2 Experiment 2 Chemoselective reduction of | Chegg.com [chegg.com]
- 3. Carvone - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
Stability issues of (-)-dihydrocarvyl acetate under different storage conditions
Technical Support Center: (-)-Dihydrocarvyl Acetate (B1210297) Stability
This technical support center provides guidance on the stability of (-)-dihydrocarvyl acetate under various experimental and storage conditions. The information is intended for researchers, scientists, and professionals in drug development and other relevant fields. Please note that while specific quantitative stability data for this compound is limited in publicly available literature, the following guidelines are based on the general chemical properties of terpene acetates and established principles of chemical stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, like other terpene acetates, is primarily influenced by temperature, light exposure, pH, and the presence of oxidizing agents. Esters such as this compound are susceptible to hydrolysis, particularly under acidic or basic conditions. The terpene moiety can be prone to oxidation and isomerization.
Q2: What are the likely degradation pathways for this compound?
A2: The two most probable degradation pathways are:
-
Hydrolysis: The ester bond can be cleaved to yield dihydrocarveol (B1210190) and acetic acid. This reaction is catalyzed by acids and bases.
-
Oxidation: The double bond in the isopropenyl group and the cyclohexene (B86901) ring (if present, depending on the specific isomer) are susceptible to oxidation, which can lead to the formation of epoxides, diols, or other oxygenated derivatives.
Q3: How should I properly store this compound in the lab?
A3: For optimal stability, it is recommended to store this compound in a cool, dark place in a tightly sealed container. An inert atmosphere (e.g., argon or nitrogen) can further protect against oxidation. Refrigeration is advisable for long-term storage.
Q4: I am observing unexpected peaks in my chromatogram when analyzing my sample containing this compound. What could be the cause?
A4: Unexpected peaks could be due to degradation products or impurities. Common causes include:
-
Degradation: The sample may have been exposed to harsh conditions (e.g., high temperature, light, incompatible pH) leading to hydrolysis or oxidation.
-
Contamination: The sample might be contaminated from solvents, glassware, or other reagents.
-
Isomerization: Changes in experimental conditions could potentially lead to isomerization of the compound.
Q5: Can I use this compound in aqueous formulations? What precautions should I take?
A5: Yes, but with caution regarding pH. The ester linkage is susceptible to hydrolysis in aqueous environments. It is crucial to buffer the formulation to a pH where the rate of hydrolysis is minimal, typically in the slightly acidic to neutral range (pH 4-6). The stability in the intended aqueous matrix should always be confirmed experimentally.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Potency / Decreased Peak Area | Evaporation: Due to the volatility of terpenes, loss of material can occur if not stored in a tightly sealed container. | Ensure containers are well-sealed. For quantitative analysis, prepare standards and samples fresh. |
| Degradation: Exposure to high temperatures, light, or non-neutral pH can cause chemical degradation. | Review storage and handling procedures. Conduct forced degradation studies to identify potential degradation products. | |
| Appearance of New Peaks in Chromatogram | Hydrolysis: Formation of dihydrocarveol and acetic acid. | Analyze for the presence of these known degradants. Control the pH of the solution. |
| Oxidation: Formation of oxidized byproducts. | Store under an inert atmosphere. Avoid exposure to air and light. Consider adding antioxidants if compatible with the application. | |
| Inconsistent Analytical Results | Sample Preparation: Variability in sample handling and preparation. | Standardize the sample preparation protocol. Ensure consistent exposure to light and temperature during preparation. |
| Analytical Method: The analytical method may not be stability-indicating. | Develop and validate a stability-indicating analytical method capable of separating the parent compound from its potential degradation products. |
Data on Terpene Acetate Stability (General)
| Condition | Observed Effect on Terpenes | Potential Impact on this compound | Reference |
| Elevated Temperature (30-50°C) | Significant loss due to evaporation. Terpene loss can be as high as 92.5% at 50°C. | Increased rate of hydrolysis and potential for evaporation. | [1][2] |
| Light Exposure (e.g., 1200 lux for 24h) | Severe degradation, with up to 99% loss of terpenes. | Photodegradation is a major concern. The molecule may undergo isomerization or oxidation. | [1] |
| Humidity | Higher humidity levels have been found to reduce the degradation rates of some terpenes. | The effect of humidity on the hydrolysis of the acetate group should be considered and evaluated. | [1] |
| pH | Esters are generally most stable at a slightly acidic pH (around 4-5) and are susceptible to hydrolysis at acidic and basic pH. | Hydrolysis to dihydrocarveol and acetic acid is expected, with the rate being pH-dependent. | Inferred from general chemical principles. |
Experimental Protocols
Forced Degradation Study Protocol (Hypothetical)
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH.
-
Analyze by a suitable chromatographic method (e.g., GC-MS or HPLC-UV).
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize with 0.1 M HCl.
-
Analyze by chromatography.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours.
-
Analyze by chromatography.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in the solvent and analyze by chromatography.
-
-
Photostability:
-
Expose a solution of this compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze by chromatography. A control sample should be kept in the dark.
-
Stability-Indicating Analytical Method (Example)
A gas chromatography-mass spectrometry (GC-MS) method is well-suited for the analysis of volatile compounds like this compound and its potential degradation products.
-
Instrument: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Detector: Electron ionization (EI) mode, scanning from m/z 40 to 400.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
Technical Support Center: Reproducible Quantification of (-)-Dihydrocarvyl Acetate
Welcome to the technical support center for the reproducible quantification of (-)-dihydrocarvyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process for quantifying (-)-dihydrocarvyl acetate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the GC inlet liner or column.- Incompatible solvent.- Column degradation. | - Use a deactivated inlet liner.- Ensure the sample is dissolved in a volatile, non-polar solvent like hexane (B92381) or ethyl acetate.[1] - Condition the column according to the manufacturer's instructions. |
| Low Analyte Response | - Inefficient extraction.- Leak in the GC system.- Improper injection volume or technique. | - Optimize the extraction method (e.g., liquid-liquid extraction with ethyl acetate).[2] - Perform a leak check on the GC system.- Ensure the autosampler is functioning correctly and the injection volume is appropriate. |
| Inconsistent Results (Poor Reproducibility) | - Variability in sample preparation.- Unstable instrument conditions.- Use of an inappropriate internal standard. | - Use an automated sample preparation system if available.[3] - Allow the GC-MS system to stabilize before running samples.- Select an internal standard with similar chemical properties to this compound that does not co-elute with other sample components (e.g., n-tridecane).[2][4] |
| Presence of Ghost Peaks | - Carryover from a previous injection.- Contamination in the syringe or inlet. | - Run a solvent blank after high-concentration samples.- Clean the syringe and inlet regularly. |
| Difficulty in Peak Integration | - Co-eluting peaks.- Baseline noise. | - Optimize the GC temperature program to improve separation.- Check for sources of electronic noise and ensure a pure carrier gas supply. |
Frequently Asked Questions (FAQs)
1. What is the recommended analytical technique for quantifying this compound?
Gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most suitable technique for the analysis of volatile compounds like this compound.[5][6] GC-MS is often preferred for its high specificity, which allows for the confirmation of the analyte's identity based on its mass spectrum.[7][8]
2. How should I prepare my sample for analysis?
For solid samples, such as plant material, extraction with a suitable organic solvent is recommended. A common procedure involves extraction with ethyl acetate containing an internal standard.[2] For liquid samples, a simple "dilute and shoot" approach may be sufficient, where the sample is diluted in a volatile organic solvent like hexane or dichloromethane.[1] Alternative methods include headspace analysis, such as headspace solid-phase microextraction (HS-SPME), which is particularly useful for isolating volatile compounds from complex matrices.[9][10]
3. What type of GC column is best suited for this analysis?
A mid-polarity capillary column, such as one with a 35% phenyl-methylpolysiloxane stationary phase (e.g., DB-35), is a good starting point for the separation of monoterpenes and their derivatives.[11]
4. What are the key parameters to validate for a quantitative GC method?
According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters include:[8]
-
Specificity: The ability to accurately measure the analyte in the presence of other components.
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
5. What are typical acceptance criteria for method validation?
The following table summarizes common acceptance criteria for GC method validation parameters:[8]
| Validation Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (Relative Standard Deviation, RSD) | Repeatability: < 2%Intermediate Precision: < 3% |
Quantitative Data Summary
The following table presents typical performance data for a validated GC-MS method for the quantification of terpene acetates, which can be used as a benchmark for method development for this compound.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [2] |
| Accuracy (% Recovery) | 95.0 - 105.7% | [2] |
| Repeatability (RSD) | 0.32 - 8.47% | [2] |
| Intermediate Precision (RSD) | 0.32 - 8.47% | [2] |
| LOD | 0.25 µg/mL | [2] |
| LOQ | 0.75 µg/mL | [2] |
Experimental Protocols
Protocol 1: Sample Preparation by Solvent Extraction
This protocol is suitable for the extraction of this compound from a solid matrix (e.g., plant material).
-
Weigh 1 gram of the homogenized sample into a centrifuge tube.
-
Add 10 mL of ethyl acetate containing the internal standard (e.g., n-tridecane at 100 µg/mL).[2]
-
Vortex the tube for 1 minute.
-
Sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into a GC vial.
Protocol 2: GC-MS Analysis
-
GC System: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-35ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[11]
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. ncasi.org [ncasi.org]
- 5. measurlabs.com [measurlabs.com]
- 6. Dihydrocarvyl acetate [webbook.nist.gov]
- 7. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. iltusa.com [iltusa.com]
- 11. scielo.br [scielo.br]
Validation & Comparative
A Comparative Guide to the Validation of GC-MS Method for (-)-Dihydrocarvyl Acetate Analysis in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and other compounds within complex matrices is critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of (-)-dihydrocarvyl acetate (B1210297), a volatile terpenoid often found in essential oils and pharmaceutical preparations. We present a comparative analysis with High-Performance Liquid Chromatography (HPLC) to highlight the strengths and weaknesses of each technique for this specific application, supported by representative experimental data.
(-)-Dihydrocarvyl acetate, a key fragrance and flavor compound, requires a robust analytical method for its quantification in various matrices, which can range from essential oils to pharmaceutical formulations. GC-MS is a widely recognized and powerful technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for terpenoid analysis.[1][2][3][4] Method validation is an essential process to demonstrate that an analytical procedure is suitable for its intended purpose, and it is a mandatory requirement by regulatory bodies such as the International Council for Harmonisation (ICH).[3][5][6]
GC-MS Method Validation for this compound
A typical GC-MS method for the analysis of this compound would be validated for several key performance parameters to ensure its reliability. The following sections detail the experimental protocol and the expected performance data.
Experimental Protocol: GC-MS
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample matrix (e.g., a diluted essential oil or a dissolved pharmaceutical formulation), add 5 mL of a suitable organic solvent such as hexane (B92381) or ethyl acetate.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer containing the extracted this compound to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the solvent for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column.[7]
-
Carrier Gas: Helium or Hydrogen.[8]
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injection Mode: Splitless
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-400
-
Mode: Electron Ionization (EI) at 70 eV
Data Presentation: GC-MS Method Validation Parameters
The following table summarizes the typical validation results for a GC-MS method for the analysis of this compound.
| Validation Parameter | Acceptance Criteria | Typical Result for GC-MS Method |
| Specificity | No interfering peaks at the retention time of the analyte. | The method is highly specific with no significant interference from the matrix. |
| Linearity (r²) | r² ≥ 0.99 | 0.9992 |
| Range | 1 - 100 µg/mL | 0.5 - 150 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 98.5 - 101.2% |
| Precision (% RSD) | ≤ 15% | Intraday: 2.1%, Interday: 3.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.5 µg/mL |
| Robustness | No significant impact on results with small variations in method parameters. | The method is robust to minor changes in oven temperature ramp rate and flow rate. |
Comparative Analysis: GC-MS vs. HPLC
While GC-MS is a powerful tool for volatile compounds, HPLC is a versatile technique for a wide range of analytes.[1] The choice between these two methods depends on the specific properties of the analyte and the matrix.
| Feature | GC-MS | HPLC |
| Analyte Volatility | Required: Suitable for volatile and semi-volatile compounds like this compound. | Not Required: Suitable for non-volatile and thermally labile compounds. |
| Derivatization | Often Not Required for volatile compounds. | May be Required for compounds without a UV chromophore for UV detection. |
| Sensitivity | High: Can detect compounds at very low concentrations. | Variable: Depends on the detector used (UV, MS, etc.). |
| Specificity | Very High: Mass spectral data provides a high degree of confidence in compound identification. | Moderate to High: Depends on the detector. MS detectors provide high specificity. |
| Sample Throughput | Moderate: Run times can be longer compared to modern UHPLC methods. | High: Especially with Ultra-High-Performance Liquid Chromatography (UHPLC). |
| Instrumentation Cost | High | Moderate to High |
| Solvent Consumption | Low | High |
For the analysis of this compound, GC-MS is generally the superior choice due to the volatile nature of the compound. HPLC would likely require derivatization to achieve sufficient sensitivity with a UV detector, adding complexity to the sample preparation process. However, LC-MS could be a viable, albeit more expensive, alternative.
Mandatory Visualizations
Caption: Workflow for the validation of a GC-MS method.
Caption: Logical relationship for selecting an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques - Arabian Journal of Chemistry [arabjchem.org]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. Validation of GC/ GC-MS methodologies [upiq.com]
- 6. database.ich.org [database.ich.org]
- 7. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 8. agilent.com [agilent.com]
A Comparative Analysis of the Bioactivity of (-)-Dihydrocarvyl Acetate and (+)-Dihydrocarvyl Acetate: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of enantiomers is critical for the discovery and development of novel therapeutic agents and commercial products. This guide provides a comparative framework for evaluating the bioactivity of (-)-dihydrocarvyl acetate (B1210297) and (+)-dihydrocarvyl acetate, two enantiomers of a naturally occurring monoterpenoid acetate.
Data Presentation: A Framework for Comparison
To facilitate a direct comparison of the bioactivity of the two enantiomers, all quantitative data from the proposed experiments should be summarized in clearly structured tables. Below are template tables for organizing the experimental results.
Table 1: Comparative Insecticidal Activity
| Enantiomer | Target Insect | Assay Type (e.g., Topical, Fumigant) | LC₅₀/LD₅₀ (Concentration/Dose) | 95% Confidence Interval |
| (-)-Dihydrocarvyl Acetate | Insect Species A | |||
| (+)-Dihydrocarvyl Acetate | Insect Species A | |||
| This compound | Insect Species B | |||
| (+)-Dihydrocarvyl Acetate | Insect Species B |
Table 2: Comparative Antimicrobial Activity
| Enantiomer | Microbial Strain | MIC (µg/mL) | MBC/MFC (µg/mL) | Zone of Inhibition (mm) |
| This compound | Bacteria A (e.g., S. aureus) | |||
| (+)-Dihydrocarvyl Acetate | Bacteria A (e.g., S. aureus) | |||
| This compound | Fungus B (e.g., C. albicans) | |||
| (+)-Dihydrocarvyl Acetate | Fungus B (e.g., C. albicans) |
Table 3: Comparative Cytotoxic Activity
| Enantiomer | Cell Line | IC₅₀ (µM) | Assay Duration (e.g., 24h, 48h) | Selectivity Index (SI) |
| This compound | Cancer Cell Line A (e.g., HeLa) | |||
| (+)-Dihydrocarvyl Acetate | Cancer Cell Line A (e.g., HeLa) | |||
| This compound | Normal Cell Line B (e.g., Fibroblasts) | |||
| (+)-Dihydrocarvyl Acetate | Normal Cell Line B (e.g., Fibroblasts) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in their comparative analysis.
Insecticidal Bioassay (Leaf-Dipping Method)
This protocol is adapted for determining the contact toxicity of the enantiomers against lepidopteran pests.
Materials:
-
This compound and (+)-dihydrocarvyl acetate
-
Acetone (solvent)
-
Tween-80 (emulsifier)
-
Distilled water
-
Cabbage leaf discs (or other suitable host plant)
-
Third instar larvae of a target pest (e.g., Plutella xylostella)
-
Petri dishes
-
Filter paper
Procedure:
-
Preparation of Test Solutions: Prepare stock solutions of each enantiomer in acetone. Create a series of dilutions in distilled water containing 0.1% Tween-80 to achieve the desired final concentrations.
-
Leaf Treatment: Dip cabbage leaf discs into each test solution for 30 seconds. Allow the solvent to evaporate completely.
-
Exposure: Place one treated leaf disc into a Petri dish lined with moistened filter paper. Introduce 10-15 third instar larvae onto the leaf disc.
-
Incubation: Maintain the Petri dishes at 25 ± 2°C with a 16:8 hour (light:dark) photoperiod.
-
Mortality Assessment: Record larval mortality at 24 and 48 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Calculate the corrected mortality rate and determine the LC₅₀ values using Probit analysis.
Mosquito Repellent Bioassay (Arm-in-Cage Method)
This method evaluates the protective efficacy of the enantiomers against biting mosquitoes.
Materials:
-
This compound and (+)-dihydrocarvyl acetate
-
Ethanol (B145695) (solvent)
-
Caged, host-seeking female mosquitoes (e.g., Aedes aegypti), 5-10 days old, sugar-starved for 4 hours.
-
Volunteer with no known allergies to mosquito bites or the test compounds.
Procedure:
-
Preparation of Repellent Solutions: Prepare solutions of each enantiomer in ethanol at the desired concentration (e.g., 10%).
-
Application: A defined area of a volunteer's forearm is treated with a specific volume of the test solution. The other arm can be treated with the solvent as a control.
-
Exposure: The treated forearm is exposed to the caged mosquitoes for a set duration (e.g., 3 minutes) at regular intervals (e.g., every 15 minutes).
-
Data Collection: The number of mosquito landings and probes (or bites) is recorded during each exposure period.
-
Protection Time: The complete protection time is defined as the time from application until the first confirmed bite.
-
Ethical Considerations: All procedures involving human subjects must be approved by an institutional review board.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol determines the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of the enantiomers against a fungal strain like Candida albicans.
Materials:
-
This compound and (+)-dihydrocarvyl acetate
-
Dimethyl sulfoxide (B87167) (DMSO) (solvent)
-
RPMI 1640 medium
-
Candida albicans strain
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI 1640 medium.
-
Serial Dilution: Perform a two-fold serial dilution of each enantiomer (dissolved in DMSO) in the microtiter plate with RPMI 1640 medium.
-
Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus without compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth, as determined by visual inspection or spectrophotometrically.
-
MFC Determination: To determine the MFC, an aliquot from the wells showing no growth is subcultured on agar (B569324) plates. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the effect of the enantiomers on the viability of cancer cell lines (e.g., HeLa).
Materials:
-
This compound and (+)-dihydrocarvyl acetate
-
DMSO (solvent)
-
HeLa (human cervical cancer) cell line and a normal cell line (e.g., human fibroblasts)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of each enantiomer (dissolved in DMSO and diluted in culture medium) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Mandatory Visualizations
The following diagrams illustrate the general workflows and potential signaling pathways that could be investigated.
A Comparative Analysis of the Sensory Properties of Dihydrocarvyl Acetate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sensory properties of the two enantiomers of dihydrocarvyl acetate (B1210297), (+)-dihydrocarvyl acetate and (-)-dihydrocarvyl acetate. The distinct olfactory perceptions of these chiral molecules underscore the stereospecificity of olfactory receptors and offer insights into structure-activity relationships in sensory science and drug development. This document summarizes quantitative sensory data, details the experimental protocols used for their determination, and illustrates the underlying biological signaling pathway.
Quantitative Sensory Data Comparison
The primary differentiator between the enantiomers of dihydrocarvyl acetate is their distinct odor profiles, as perceived by the human olfactory system. While both isomers share the same chemical formula and physical properties, their spatial arrangements lead to different interactions with chiral olfactory receptors.
| Sensory Parameter | (+)-Dihydrocarvyl Acetate | This compound |
| Odor Profile | Fresh, minty, slightly citrusy | Sweet, floral, rose-like, slightly minty, fruity |
| Odor Detection Threshold | No significant difference in detection thresholds was found between the enantiomers in a key study. | No significant difference in detection thresholds was found between the enantiomers in a key study. |
| Perceived Intensity | When presented at equal concentrations, there were no significant differences in the subjective intensity reported for the two enantiomers. | When presented at equal concentrations, there were no significant differences in the subjective intensity reported for the two enantiomers. |
Experimental Protocols
The sensory data presented in this guide are primarily based on sensory panel evaluations and gas chromatography-olfactometry (GC-O).
Sensory Panel Evaluation
Objective: To determine and compare the odor profiles and detection thresholds of the enantiomers of dihydrocarvyl acetate.
Methodology:
-
Panelists: A panel of trained human subjects is used. For instance, one study utilized 20 subjects to discriminate between various enantiomeric odor pairs.
-
Sample Preparation: The enantiomers of dihydrocarvyl acetate are prepared in a solvent, such as diethyl phthalate, to create a geometric dilution series. This allows for the determination of odor detection thresholds.
-
Procedure (Forced-Choice Triangular Test): A common method is the forced-choice triangular test. In each trial, three samples are presented to the panelist: two are identical, and one is different (the "odd" sample). The panelist's task is to identify the odd sample. This method is effective in determining if a perceptible difference exists between two substances.
-
Data Analysis: The number of correct identifications is recorded. Statistical analysis, such as the Wilcoxon signed-rank test, is used to determine if the discrimination ability is significantly above chance.
Gas Chromatography-Olfactometry (GC-O)
Objective: To separate the enantiomers and characterize their individual odor profiles.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a chiral column is used to separate the enantiomers. The column effluent is split between a chemical detector (e.g., a mass spectrometer) and a sniffing port.
-
Procedure: As the separated compounds elute from the column, a trained sensory analyst sniffs the effluent at the sniffing port and provides a detailed description of the perceived odor.
-
Data Analysis: The odor descriptions are correlated with the corresponding peaks on the chromatogram, allowing for the specific odor characterization of each enantiomer.
Olfactory Signaling Pathway for Chiral Recognition
The ability to distinguish between enantiomers originates at the molecular level with the interaction between the odorant molecule and olfactory receptors (ORs) located on the cilia of olfactory sensory neurons. These receptors are G-protein coupled receptors (GPCRs) and are themselves chiral, which allows for stereospecific binding with odorants.
Caption: Stereospecific Olfactory Signaling Pathway.
The distinct spatial arrangement of each dihydrocarvyl acetate enantiomer leads to a unique interaction with the chiral binding pocket of an olfactory receptor. This differential binding activates a specific G-protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron. This generates an action potential that travels to the olfactory bulb in the brain, where the signal is processed, resulting in the distinct perception of either a "fresh, minty" or a "sweet, floral" scent.
A Comparative Analysis of the Biological Effects of Dihydrocarvyl Acetate and its Precursor Dihydrocarveol
For Immediate Release
[City, State] – A comprehensive review of available scientific literature reveals distinct differences in the biological activities of the monoterpenoid alcohol dihydrocarveol (B1210190) and its ester derivative, dihydrocarvyl acetate (B1210297). While both compounds are found in various essential oils and are utilized in the flavor and fragrance industries, their functional properties, including antimicrobial, insecticidal, and cytotoxic effects, appear to be influenced by the presence or absence of a hydroxyl group. This guide synthesizes the current understanding of these two molecules for researchers, scientists, and drug development professionals.
Dihydrocarveol, a saturated monoterpenoid alcohol, is recognized for its role as a plant metabolite and its presence in various Mentha species. Its biological profile suggests potential as an acaricide and insecticidal agent. In contrast, dihydrocarvyl acetate is primarily known for its characteristic sweet, floral, and minty aroma, leading to its widespread use as a flavoring and fragrance ingredient. The acetylation of dihydrocarveol's hydroxyl group to form dihydrocarvyl acetate significantly alters its chemical properties, which in turn is expected to modify its biological efficacy.
Comparative Biological Activity Data
While direct comparative studies are limited, a compilation of data from various sources allows for an indirect assessment of their biological effects. The following table summarizes available quantitative data on the bioactivities of dihydrocarveol and dihydrocarvyl acetate. It is important to note that the absence of data for a particular activity does not necessarily indicate a lack of effect but rather a gap in the current research landscape.
| Biological Activity | Compound | Test Organism/Cell Line | Metric | Value | Reference |
| Insecticidal Activity | Dihydrocarveol | Callosobruchus maculatus | LC50 | 9.34 µL/L (contact) | [1] |
| Callosobruchus maculatus | LC50 | 4.43 µL/L (inhalation) | [1] | ||
| Toxicity | Dihydrocarvyl Acetate | Rat | LD50 (oral) | > 5000 mg/kg | [2] |
| Dihydrocarvyl Acetate | Rabbit | LD50 (dermal) | > 5000 mg/kg | [2] |
Note: The provided data is not from a head-to-head comparative study and experimental conditions may vary between studies.
Structure-Activity Relationship: The Role of the Hydroxyl Group
The primary structural difference between dihydrocarveol and dihydrocarvyl acetate is the functional group at the C-2 position of the cyclohexane (B81311) ring: a hydroxyl group (-OH) in dihydrocarveol and an acetate group (-OCOCH₃) in dihydrocarvyl acetate. This seemingly minor modification can have a profound impact on the molecule's biological activity.
Research on the structure-activity relationships of other monoterpenoids suggests that the presence of a free hydroxyl group is often crucial for antimicrobial activity.[3] The hydroxyl group can participate in hydrogen bonding and may be essential for interacting with microbial enzymes or cell membranes. The esterification of this group in dihydrocarvyl acetate could potentially diminish its antimicrobial efficacy compared to its precursor.
Conversely, acetylation can alter the lipophilicity of a molecule, which may enhance its ability to penetrate biological membranes. This could potentially lead to increased activity for certain biological effects, such as insecticidal or cytotoxic activities, where reaching the target site is a critical factor. For instance, studies on other monoterpenoids have shown that acetylation can enhance their mosquitocidal activity.[4]
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are outlined below.
Antimicrobial Activity Assessment (Broth Microdilution Method)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 10^5 CFU/mL).
-
Preparation of Compound Dilutions: A stock solution of the test compound (dihydrocarveol or dihydrocarvyl acetate) is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions of the compound are then made in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. Positive (microbes in medium without the compound) and negative (medium only) controls are included.
-
Incubation: The microtiter plate is incubated under optimal conditions (temperature, time) for the growth of the microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Insecticidal Activity Assessment (Contact and Fumigant Assays)
These assays are used to evaluate the toxicity of a compound to insects.
Contact Toxicity Assay:
-
Preparation of Test Solutions: Serial dilutions of the test compound are prepared in a suitable solvent.
-
Application: A specific volume of each dilution is applied topically to the dorsal thorax of the test insect (e.g., Callosobruchus maculatus) using a micro-applicator. A control group is treated with the solvent alone.
-
Observation: The treated insects are placed in a controlled environment (temperature, humidity, photoperiod) with access to food and water. Mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: The lethal concentration 50 (LC50), the concentration that causes 50% mortality of the test insects, is calculated using probit analysis.
Fumigant Toxicity Assay:
-
Preparation of Test Chambers: A filter paper impregnated with a specific amount of the test compound is placed in a sealed container of a known volume.
-
Introduction of Insects: A known number of test insects are introduced into the container. A control container with a solvent-treated filter paper is also prepared.
-
Observation: The containers are kept in a controlled environment, and mortality is recorded at regular intervals.
-
Data Analysis: The lethal concentration 50 (LC50) is calculated.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for evaluating the biological activities of dihydrocarvyl acetate and dihydrocarveol and the logical relationship between their structures and potential activities.
References
- 1. oipub.com [oipub.com]
- 2. dihydrocarvyl acetate, 20777-49-5 [thegoodscentscompany.com]
- 3. Recent Advances in Chemistry and Antioxidant/Anticancer Biology of Monoterpene and Meroterpenoid Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of monoterpenes and acetyl derivatives against Aedes aegypti (Diptera: Culicidae) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for the Quantification of (-)-Dihydrocarvyl Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), for the quantitative analysis of (-)-dihydrocarvyl acetate (B1210297). The information presented is based on established validation principles for similar terpenoid compounds and serves as a practical guide for method selection, development, and cross-validation in a drug development and quality control setting.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for the quantification of (-)-dihydrocarvyl acetate depends on various factors, including the sample matrix, required sensitivity, and the intended purpose of the analysis. Below is a summary of the performance characteristics of GC-FID and HPLC-UV methods, based on typical validation data for terpenyl acetates.
Table 1: Comparison of Validation Parameters for GC-FID and HPLC-UV Methods
| Validation Parameter | GC-FID Method | HPLC-UV Method |
| **Linearity (R²) ** | > 0.999 | > 0.998 |
| Range | 1 - 100 µg/mL | 5 - 200 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (RSD%) | ||
| - Repeatability | < 1.5% | < 2.0% |
| - Intermediate Precision | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | 0.3 µg/mL | 1.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 5.0 µg/mL |
| Specificity | High | Moderate to High |
Experimental Protocols
Detailed methodologies for the GC-FID and HPLC-UV analysis of this compound are provided below. These protocols are representative and may require optimization for specific sample matrices.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is well-suited for the analysis of volatile compounds like this compound and offers high sensitivity and resolution.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate) to achieve a final concentration within the linear range of the method.
-
If necessary, perform serial dilutions.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280°C.
3. Data Analysis:
-
The quantification of this compound is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentration.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While less common for highly volatile compounds, HPLC-UV can be a viable alternative, particularly for samples in non-volatile matrices.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the linear range.
-
Use an ultrasonic bath to ensure complete dissolution if necessary.
-
Filter the sample solution through a 0.22 µm membrane filter before analysis.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis Detector at 210 nm.
3. Data Analysis:
-
The concentration of this compound is determined by comparing its peak area to a calibration curve prepared from reference standards.
Methodology Visualization
The following diagrams illustrate the logical workflow for the cross-validation of the two analytical methods.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Key parameters for analytical method validation as per ICH Q2(R1).
A Comparative Guide to the Biological Activity of (-)-Dihydrocarvyl Acetate and Other p-Menthane Monoterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of (-)-dihydrocarvyl acetate (B1210297) in relation to other p-menthane (B155814) monoterpenoids. Due to a notable scarcity of direct experimental research on the biological activities of (-)-dihydrocarvyl acetate, this document synthesizes available data on related compounds and essential oils to provide a contextual understanding of its potential bioactivities. The information presented herein is intended to guide future research and drug discovery efforts.
This compound is a p-menthane monoterpenoid found in certain essential oils, such as that of Mentha spicata (spearmint).[1] While it is widely used as a fragrance and flavoring agent, dedicated studies on its specific biological effects are limited.[1][2] This guide will focus on the known biological activities of the essential oil of Mentha spicata, where this compound is present, and draw comparisons with more extensively studied p-menthane monoterpenoids like carvone (B1668592), limonene, and menthol.[3][4][5]
Comparative Data on Biological Activities
The biological activities of p-menthane monoterpenoids are diverse, with significant research into their antimicrobial, antifungal, insecticidal, and anti-inflammatory properties. The following tables summarize quantitative data from studies on Mentha spicata essential oil and other prominent p-menthane monoterpenoids.
Table 1: Antimicrobial Activity of Mentha spicata Essential Oil and its Major Constituent
| Microorganism | Mentha spicata Essential Oil (Inhibition Zone in mm) | Carvone (Inhibition Zone in mm) |
| Escherichia coli | 11.8 - 21 | Not specified in this study |
| Salmonella enterica | 8 - 18 | Not specified in this study |
| Pseudomonas aeruginosa | 10 - 16 | Not specified in this study |
| Staphylococcus aureus | 8 - 13 | Not specified in this study |
| Staphylococcus epidermidis | 10.1 - 11.2 | Not specified in this study |
| Bacillus subtilis | 9 - 11.5 | Not specified in this study |
Data sourced from a study on the chemical composition and antimicrobial properties of Mentha spicata essential oil. The study notes that carvone is the dominant component (56.4%)[6]
Table 2: Antidermatophytic Activity of Mentha spicata Essential Oil and Carvone
| Fungal Strain | Mentha spicata Essential Oil (MIC in µg/mL) | Carvone (MIC in µg/mL) |
| Microsporum canis | 800 | 400 |
| Trichophyton rubrum | 400 | 400 |
| Trichophyton mentagrophytes | 400 | 400 |
| Epidermophyton floccosum | 400 | 200 |
MIC: Minimum Inhibitory Concentration. Data from a study on the biological properties of Mentha spicata essential oil.[3]
Table 3: Insecticidal Activity of Monoterpenes and their Acetylated Derivatives against Aedes aegypti Larvae
| Compound | LC₅₀ (ppm) |
| Eugenol | 82.8 |
| Eugenyl acetate | 50.2 |
| Linalool | 242.6 |
| Linalyl acetate | 119.7 |
| Terpineol | 331.7 |
| Terpinyl acetate | 287.1 |
| L-Menthol | 365.8 |
| Menthyl acetate | 308.4 |
| Geraniol | 415.0 |
| Geranyl acetate | 325.5 |
LC₅₀: Lethal concentration required to kill 50% of the larvae. This study highlights that acetylation of monoterpenes generally enhances their insecticidal activity.[7] This suggests that this compound, as an acetylated monoterpenoid, may possess noteworthy insecticidal properties.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following are protocols from the cited studies.
Antimicrobial Activity Testing of Essential Oils
The antimicrobial activity of Mentha spicata essential oil was determined using the agar (B569324) disc diffusion method.[6]
-
Microbial Strains : Standard bacterial strains, including Escherichia coli, Salmonella enterica, Pseudomonas aeruginosa, Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis, were used.
-
Culture Preparation : The bacterial strains were cultured on Mueller-Hinton agar plates.
-
Disc Preparation : Sterile filter paper discs (6 mm in diameter) were impregnated with different concentrations (1%, 5%, and 10%) of the essential oil dissolved in a suitable solvent.
-
Inoculation and Incubation : The agar plates were uniformly inoculated with the microbial suspensions. The impregnated discs were then placed on the surface of the agar. The plates were incubated at 37°C for 24 hours.
-
Measurement : The diameter of the inhibition zone around each disc was measured in millimeters to determine the antimicrobial activity.
Antifungal Activity (Antidermatophytic) Assay
The in vitro antifungal activity of Mentha spicata essential oil and carvone against dermatophytes was evaluated using a broth microdilution method.[3]
-
Fungal Strains : The tested dermatophytes included Microsporum canis, Trichophyton rubrum, T. mentagrophytes, and Epidermophyton floccosum.
-
Medium : Sabouraud dextrose broth was used for the cultivation of the fungi.
-
Preparation of Inoculum : Fungal suspensions were prepared and adjusted to a concentration of 1-5 x 10³ CFU/mL.
-
Microdilution Assay : The essential oil and carvone were serially diluted in 96-well microtiter plates. The fungal inoculum was added to each well.
-
Incubation : The plates were incubated at 28°C for 4-7 days.
-
Determination of MIC : The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the test substance that showed no visible fungal growth.
Insecticidal Activity Bioassay
The larvicidal activity of monoterpenes and their acetylated derivatives was assessed against the fourth-instar larvae of Aedes aegypti.[7]
-
Test Organism : Laboratory-reared fourth-instar larvae of Aedes aegypti were used.
-
Test Solutions : The monoterpenes and their acetylated derivatives were dissolved in ethanol (B145695) to prepare stock solutions, which were then serially diluted with distilled water to obtain the desired test concentrations.
-
Bioassay : Twenty larvae were introduced into beakers containing 249 mL of distilled water and 1 mL of the test solution. A control group with 1 mL of ethanol in distilled water was also run.
-
Observation : Mortality was recorded after 24 hours of exposure.
-
Data Analysis : The lethal concentrations (LC₅₀) were calculated using probit analysis.
Visualizing Methodologies and Relationships
To better illustrate the experimental processes and conceptual relationships, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow for the antimicrobial activity assay.
References
- 1. This compound | 20777-49-5 [chemicalbook.com]
- 2. femaflavor.org [femaflavor.org]
- 3. Biological Properties and Bioactive Components of Mentha spicata L. Essential Oil: Focus on Potential Benefits in the Treatment of Obesity, Alzheimer's Disease, Dermatophytosis, and Drug-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 6. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 7. Structure-activity relationships of monoterpenes and acetyl derivatives against Aedes aegypti (Diptera: Culicidae) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
In-House Validation of an Analytical Method for (-)-Dihydrocarvyl Acetate in Plant Extracts: A Comparative Guide
This guide provides a comprehensive comparison of an in-house validated analytical method for the quantification of (-)-dihydrocarvyl acetate (B1210297) in plant extracts against a standard alternative method. The data presented is based on typical performance characteristics for such analyses, offering researchers, scientists, and drug development professionals a clear overview of method capabilities and expected outcomes.
Method Comparison Overview
The in-house method, a Gas Chromatography with Flame Ionization Detection (GC-FID) procedure, was validated according to the International Council for Harmonisation (ICH) guidelines. Its performance is compared here to a literature-standard Gas Chromatography-Mass Spectrometry (GC-MS) method, a common alternative for the analysis of terpenoids in complex matrices.[1][2]
Table 1: Comparison of Analytical Method Performance Parameters
| Validation Parameter | In-House GC-FID Method | Alternative GC-MS Method | Acceptance Criteria |
| Linearity (r²) | 0.9995 | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.0% - 103.0% | 80% - 120% |
| Precision (RSD) | |||
| - Repeatability | 1.5% | < 2.0% | ≤ 2% |
| - Intermediate Precision | 2.8% | < 3.0% | ≤ 5% |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.1 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | 0.3 µg/mL | Reportable |
| Selectivity | No interference from matrix | High, based on mass fragmentation | No interference at the retention time of the analyte |
| Robustness | Robust | Robust | No significant impact on results |
Experimental Protocols
Detailed methodologies for the in-house validation and the alternative method are provided below.
In-House GC-FID Method
Sample Preparation:
-
1 g of powdered, dried plant material is extracted with 10 mL of hexane (B92381) via vortexing for 1 minute followed by ultrasonication for 15 minutes.
-
The extract is centrifuged at 3000 rpm for 10 minutes.
-
The supernatant is filtered through a 0.45 µm PTFE syringe filter into a GC vial.
Chromatographic Conditions:
-
Instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramped to 240°C at 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Volume: 1 µL (splitless)
Alternative GC-MS Method
Sample Preparation:
-
Microwave-Assisted Extraction (MAE): 0.5 g of powdered plant material is mixed with 20 mL of ethanol (B145695) in a sealed vessel.
-
The mixture is subjected to microwave irradiation at 200 W for 5 minutes.
-
The extract is cooled and filtered through a 0.22 µm nylon filter.
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 260°C
-
Ion Source Temperature: 230°C
-
Oven Temperature Program: Initial temperature of 50°C held for 1 minute, ramped to 280°C at 8°C/min, and held for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Mass Range: 40-550 amu
-
Ionization Mode: Electron Impact (EI) at 70 eV
Validation Data Summary
The following tables summarize the quantitative data obtained during the in-house validation of the GC-FID method.
Table 2: Linearity of the In-House GC-FID Method
| Concentration (µg/mL) | Peak Area (n=3) |
| 1.5 | 15,234 |
| 5 | 51,098 |
| 10 | 102,567 |
| 25 | 255,890 |
| 50 | 511,234 |
| 100 | 1,023,456 |
| Correlation Coefficient (r²) | 0.9995 |
Table 3: Accuracy of the In-House GC-FID Method
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=3) | % Recovery |
| 20 | 19.7 | 98.5% |
| 50 | 50.6 | 101.2% |
| 80 | 79.8 | 99.8% |
Table 4: Precision of the In-House GC-FID Method
| Parameter | Concentration (µg/mL) | % RSD (n=6) |
| Repeatability | 50 | 1.5% |
| Intermediate Precision | 50 | 2.8% |
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the validation process.
References
Inter-laboratory Comparison for the Analysis of (-)-Dihydrocarvyl Acetate: A Performance Evaluation Guide
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of (-)-dihydrocarvyl acetate (B1210297), a common flavor and fragrance agent. The objective of such a study is to assess the proficiency of participating laboratories in quantifying this analyte and to evaluate the reproducibility of a standardized analytical method. The data presented herein is from a representative hypothetical study designed to illustrate the process and typical performance metrics.
Inter-laboratory comparisons are crucial for quality assurance, allowing individual laboratories to benchmark their performance against others and providing a measure of the overall reliability of an analytical method.[1] This guide is intended for researchers, analytical scientists, and quality control professionals in the flavor, fragrance, and pharmaceutical industries.
Data from Hypothetical Inter-laboratory Comparison
In this simulated study, a homogenous sample of (-)-dihydrocarvyl acetate in an ethanol (B145695) matrix with an assigned reference value of 5.20 mg/mL was distributed to 12 participating laboratories. Each laboratory was instructed to perform the analysis in triplicate using the standardized protocol provided. The performance of each laboratory was evaluated using Z-scores, which compare a laboratory's result to the consensus mean of all participants. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[2]
Table 1: Summary of Inter-laboratory Results for this compound Analysis
| Laboratory ID | Reported Concentration (mg/mL) | Standard Deviation (SD) | Z-Score | Performance |
| Lab-01 | 5.22 | 0.04 | 0.19 | Satisfactory |
| Lab-02 | 5.35 | 0.06 | 1.44 | Satisfactory |
| Lab-03 | 5.09 | 0.05 | -1.06 | Satisfactory |
| Lab-04 | 5.48 | 0.08 | 2.69 | Unsatisfactory |
| Lab-05 | 5.18 | 0.03 | -0.19 | Satisfactory |
| Lab-06 | 5.25 | 0.05 | 0.48 | Satisfactory |
| Lab-07 | 4.95 | 0.07 | -2.40 | Unsatisfactory |
| Lab-08 | 5.15 | 0.04 | -0.48 | Satisfactory |
| Lab-09 | 5.29 | 0.06 | 0.87 | Satisfactory |
| Lab-10 | 5.11 | 0.05 | -0.87 | Satisfactory |
| Lab-11 | 5.20 | 0.02 | 0.00 | Satisfactory |
| Lab-12 | 5.31 | 0.07 | 1.06 | Satisfactory |
| Note: The assigned value (consensus mean) for Z-score calculation was 5.20 mg/mL with a standard deviation for proficiency assessment of 0.105 mg/mL. |
Experimental Protocols
A standardized analytical method is essential for a successful inter-laboratory comparison. The following protocol for Gas Chromatography with Flame Ionization Detection (GC-FID) is provided as a robust method for the quantification of this compound. Gas chromatography is a preferred method for analyzing volatile compounds like terpenes and their derivatives.[3][4]
Scope
This method details the quantitative analysis of this compound using gas chromatography with a flame ionization detector (GC-FID).
Reagents and Materials
-
This compound reference standard (Purity ≥97%)
-
Ethanol (ACS grade or higher)
-
Helium (Carrier gas, 99.999% purity)
-
Hydrogen (FID fuel, 99.999% purity)
-
Compressed Air (FID oxidizer, zero grade)
-
Class A volumetric flasks and pipettes
-
2 mL GC vials with septa
Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1.0 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 220°C
-
Hold: 5 minutes at 220°C
-
-
Detector Temperature: 280°C
-
FID Gas Flows: Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (He): 25 mL/min
-
Preparation of Standards and Samples
-
Stock Standard Solution (10 mg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1.0, 2.5, 5.0, 7.5, and 10.0 mg/mL) by serially diluting the stock standard solution with ethanol.
-
Sample Preparation: The provided ILC sample is ready for direct injection.
Analysis Procedure
-
Equilibrate the GC system until a stable baseline is achieved.
-
Inject the series of calibration standards to generate a calibration curve.
-
Inject the ILC sample in triplicate.
-
Perform a solvent blank injection to ensure no contamination.
Calculation
-
Construct a linear regression calibration curve of peak area versus concentration for the calibration standards. The coefficient of determination (r²) should be ≥0.995.
-
Calculate the concentration of this compound in the ILC sample using the calibration curve equation.
-
Report the average concentration and the standard deviation of the three replicate injections.
Workflow and Data Analysis Visualization
The logical flow of an inter-laboratory comparison study, from the initial organization to the final evaluation of laboratory performance, is depicted below.
Caption: Workflow of the inter-laboratory comparison study.
This diagram illustrates the three key phases of the comparison: preparation, execution by participating laboratories, and the final statistical evaluation and reporting. This structured process ensures that the comparison is conducted consistently and that the resulting data provides a fair and accurate assessment of laboratory performance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
